PROTAC BET-binding moiety 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4/c1-5-32-19(10-16(30-32)13-6-7-13)27-23-21-14-9-18(35-4)15(20-11(2)31-36-12(20)3)8-17(14)26-22(21)28-24(29-23)25(33)34/h8-10,13H,5-7H2,1-4H3,(H,33,34)(H2,26,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSICVZUZCUHARI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of BET-Targeting PROTACs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide delves into the core mechanism of action of PROTACs that target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical epigenetic readers involved in the regulation of gene transcription. Dysregulation of BET protein activity is implicated in a variety of diseases, most notably cancer. This document will provide an in-depth look at how these heterobifunctional molecules function, with a particular focus on the well-characterized pan-BET degrader, ARV-771, as a representative example.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Unlike traditional small molecule inhibitors that merely block the function of a target protein, PROTACs are designed to induce its complete degradation.[1][2] This is achieved through their unique heterobifunctional structure, which consists of three key components: a ligand that binds to the target protein (in this case, a BET bromodomain), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1]
The catalytic mechanism of a BET-targeting PROTAC can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to a BET protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary "BET protein-PROTAC-E3 ligase" complex.[1][] The choice of E3 ligase ligand is a critical design element, with common options including ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][]
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BET protein.[2] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a molecular flag for degradation.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for clearing out unwanted or damaged proteins.[2]
-
Recycling of the PROTAC: After the BET protein is degraded, the PROTAC molecule is released and can proceed to bind to another BET protein and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.[4]
This catalytic mode of action allows PROTACs to be effective at very low, often nanomolar, concentrations.[5]
Downstream Signaling and Cellular Effects
The degradation of BET proteins by PROTACs has profound effects on downstream signaling pathways and cellular processes, leading to potent anti-cancer activity.
-
Suppression of Oncogenic Transcription Factors: BET proteins are key regulators of the transcription of important oncogenes, most notably c-MYC.[5][6] By degrading BET proteins, PROTACs lead to a significant and sustained downregulation of c-MYC expression, which in turn inhibits cell proliferation and survival.[5]
-
Inhibition of Androgen Receptor (AR) Signaling: In the context of castration-resistant prostate cancer (CRPC), BET proteins play a crucial role in driving the expression of the androgen receptor (AR) and its splice variants.[7][8] BET PROTACs, such as ARV-771, have been shown to suppress both AR signaling and AR protein levels, offering a therapeutic advantage over traditional BET inhibitors.[7][9]
-
Induction of Apoptosis: The degradation of BET proteins and the subsequent downregulation of pro-survival genes (e.g., Bcl-2 family members) and oncogenes leads to the induction of programmed cell death, or apoptosis.[6][7][8] This is a key mechanism by which BET PROTACs exert their anti-cancer effects. Evidence for apoptosis induction includes the cleavage of poly (ADP-ribose) polymerase (PARP).[5][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the representative BET PROTAC, ARV-771.
| Parameter | BRD2 (BD1) | BRD2 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD4 (BD1) | BRD4 (BD2) | Reference |
| Binding Affinity (Kd, nM) | 34 | 4.7 | 8.3 | 7.6 | 9.6 | 7.6 | [10][11] |
| Binding Affinity (pKd) | 8.3 | [9] |
Table 1: Binding Affinities of ARV-771 for BET Bromodomains.
| Cell Line(s) | Parameter | Value | Reference |
| CRPC cell lines (22Rv1, VCaP, LnCaP95) | DC50 | <5 nM | [8] |
| DLBCL cell lines | Potency | <10 nM | [5] |
Table 2: Degradation Potency of ARV-771.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of BET-targeting PROTACs.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of BET proteins following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 22Rv1, VCaP, or DLBCL cell lines) in appropriate culture dishes and allow them to adhere overnight. Treat the cells with a range of concentrations of the BET PROTAC (e.g., ARV-771) or vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, c-MYC, AR, PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the protein bands and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of BET PROTACs on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the BET PROTAC or a BET inhibitor for a specified period (e.g., 72 hours).
-
Assay Procedure: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells. Calculate the IC50 values from the dose-response curves.
c-MYC and AR ELISA
Objective: To quantify the levels of c-MYC and AR proteins following PROTAC treatment.
Protocol:
-
Cell Plating and Dosing: Plate cells (e.g., 22Rv1 for c-MYC, VCaP for AR) in multi-well plates at a specific density (e.g., 30,000-40,000 cells per well).[10]
-
Serial Dilution: Treat the cells with the BET PROTAC serially diluted to create an eight-point dose curve.[10]
-
ELISA Procedure: After the desired treatment duration, lyse the cells and perform an enzyme-linked immunosorbent assay (ELISA) using commercially available kits for c-MYC or AR according to the manufacturer's protocols.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the protein concentration based on a standard curve.
Visualizations
Caption: The catalytic cycle of BET protein degradation induced by a PROTAC.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on a PROTAC BET-binding Moiety for Cancer Therapy
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in cancer therapy, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of a PROTAC is the moiety that binds to the protein of interest. This guide focuses on a well-characterized BET-binding moiety derived from JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. While the specific term "PROTAC BET-binding moiety 1" may be an internal or less common designation[1][2], the JQ1 scaffold is a foundational component in the development of many potent BET-targeting PROTACs, such as MZ1.[3][4]
BET proteins (BRD2, BRD3, and BRD4) are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, most notably c-MYC.[5] Their dysregulation is implicated in a wide range of cancers, making them attractive therapeutic targets.[1] This technical guide will delve into the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with a JQ1-based BET-binding moiety within a PROTAC context, using MZ1 as a primary example.
The Core Moiety: A JQ1 Analog
The BET-binding moiety at the heart of many pioneering PROTACs is a derivative of (+)-JQ1.[3][4] JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor, binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins with high affinity.[6][7][8] Its structure allows for excellent shape complementarity within the bromodomain cavity, effectively displacing BET proteins from chromatin and thereby downregulating the expression of target genes.[7]
Chemical Structure of JQ1: (S)-(+)-tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][3][6][9]triazolo[4,3-a][6][9]diazepin-6-yl)acetate[6][8]
In the context of a PROTAC such as MZ1, this JQ1-based moiety is chemically linked to a ligand for an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[3][4] This bifunctional nature allows the PROTAC to act as a molecular bridge, bringing the BET protein and the E3 ligase into close proximity.
Mechanism of Action
The primary mechanism of action for a PROTAC utilizing a JQ1-based BET-binding moiety is a catalytic cycle that leads to the targeted degradation of BET proteins.[3]
-
Ternary Complex Formation: The PROTAC simultaneously binds to a BET protein (e.g., BRD4) via its JQ1-based moiety and to an E3 ubiquitin ligase (e.g., VHL) via its other ligand. This forms a crucial ternary complex (BET-PROTAC-E3 ligase).[3] The stability and conformation of this complex are critical for the efficiency of the degradation process.[10]
-
Ubiquitination: The formation of the ternary complex brings the E3 ligase in close enough proximity to the BET protein to facilitate the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BET protein. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.
-
Catalytic Cycle: After the degradation of the target protein, the PROTAC is released and can bind to another BET protein and E3 ligase, initiating another round of degradation.[3][4] This catalytic nature allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[4]
Quantitative Data
The efficacy of BET PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and their half-maximal inhibitory concentration (IC50) for cell viability. Below is a summary of representative data for the well-characterized BET PROTAC, MZ1.
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation (DC50) | Various | 2-20 nM | [4] |
| Selectivity (DC50) | BRD4 vs BRD2/BRD3 | ~10-fold | [4] |
| Binary Binding Affinity (Kd) | MZ1 to BRD4 (BD2) | 15 nM (ITC) | [4] |
| Binary Binding Affinity (Kd) | MZ1 to VCB complex | 66 nM (ITC) | [4] |
| Ternary Complex Affinity (Kd) | BRD4(BD2)::MZ1::VCB | 3.7 - 5 nM | [4] |
VCB: VHL-ElonginC-ElonginB complex. ITC: Isothermal Titration Calorimetry.
Signaling Pathways and Role in Cancer Therapy
The degradation of BET proteins by PROTACs has profound effects on downstream signaling pathways that are critical for cancer cell proliferation and survival.
c-MYC Downregulation
A primary consequence of BET protein degradation is the downregulation of the c-MYC oncogene.[5][11][12] c-MYC is a master transcriptional regulator that drives cell growth, proliferation, and metabolism.[13][14] It is overexpressed in a wide range of human cancers.[15][16] By degrading BET proteins, which are essential for the transcriptional activation of c-MYC, PROTACs effectively cut off a key driver of tumor growth.
Caption: Downregulation of c-MYC by a BET PROTAC.
Induction of Apoptosis
By degrading BET proteins, PROTACs can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the downregulation of anti-apoptotic proteins such as BCL-2 and MCL-1, and the upregulation of pro-apoptotic proteins.[12][17] In some contexts, BET protein degradation can also trigger immunogenic cell death by upregulating the expression of death receptor 5 (DR5).[5]
Caption: Induction of apoptosis via BET protein degradation.
Experimental Protocols
Here are detailed methodologies for key experiments used to characterize BET-targeting PROTACs.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[18]
-
Cell Plating: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO).[19] Incubate for a desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS solution to each well.[9][18][20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[9][18][20]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[18][20]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[21]
Western Blot for Protein Degradation
This technique is used to quantify the levels of a target protein in cells after PROTAC treatment.[19]
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations or for different time points.[19] After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19][22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[22]
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer.[22] Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[19][22]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate them by electrophoresis.[19][22] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19][22]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.[19] Incubate the membrane with a primary antibody against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[19] Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.[22]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to demonstrate the formation of the ternary complex (BET-PROTAC-E3 ligase).[23]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.[23]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.[23]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein, coupled to magnetic or agarose (B213101) beads.[23]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[23]
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads and analyze the eluate by Western blotting using antibodies against the BET protein and the E3 ligase to confirm their co-precipitation.[23]
Caption: General experimental workflow for PROTAC characterization.
Conclusion
The use of a JQ1-based moiety as the BET-binding component of PROTACs has been instrumental in the development of potent and selective degraders of the BET protein family. These molecules have demonstrated significant anti-cancer activity in a variety of preclinical models by effectively downregulating key oncogenic drivers like c-MYC and inducing apoptosis. The in-depth understanding of their mechanism of action, coupled with robust experimental methodologies for their characterization, continues to drive the development of this promising class of therapeutics for the treatment of cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunomart.com [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BET protein degradation triggers DR5-mediated immunogenic cell death to suppress colorectal cancer and potentiate immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. rcsb.org [rcsb.org]
- 8. JQ1 compound | C23H25ClN4O2S | CID 46907787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Myc - Wikipedia [en.wikipedia.org]
- 17. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. bitesizebio.com [bitesizebio.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Unraveling the Core Components of BET-Targeting PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful strategy to address previously "undruggable" targets. Among the most promising TPD modalities are Proteolysis Targeting Chimeras (PROTACs), which harness the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. This in-depth technical guide dissects the core components of a prominent class of these molecules: BET-targeting PROTACs, which are at the forefront of cancer therapy and other disease areas.
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][][4] A typical PROTAC is comprised of three key components: a "warhead" that binds to the target protein, a ligand that recruits an E3 ligase, and a chemical linker that connects these two moieties.[1][4][5]
The Triumvirate of a BET-Targeting PROTAC: Warhead, Linker, and E3 Ligase Ligand
The efficacy of a BET-targeting PROTAC is a result of the intricate interplay between its three fundamental components. Each element must be carefully selected and optimized to ensure efficient and selective degradation of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[][6]
The Warhead: Engaging the Target
The "warhead" is the component of the PROTAC that specifically binds to the BET protein. The choice of warhead is critical for determining the PROTAC's selectivity and potency.[][8] Many BET-targeting PROTACs have been developed using well-characterized small molecule inhibitors of BET proteins as their warheads.[]
One of the most widely used warheads is (+)-JQ1 , a potent and specific inhibitor of the BET bromodomains.[1][][6] Other BET inhibitors, such as I-BET726 , have also been successfully incorporated into PROTAC design.[8] The selection of the warhead and the point of attachment for the linker can significantly influence the formation and stability of the ternary complex (PROTAC-BET-E3 ligase), which is essential for effective degradation.[8]
The E3 Ligase Ligand: Hijacking the Degradation Machinery
The E3 ligase ligand is the component that recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system.[1][2] While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized for PROTAC development due to the availability of high-affinity, small molecule ligands.[1][9]
For BET-targeting PROTACs, the most commonly recruited E3 ligases are Cereblon (CRBN) and the von Hippel-Lindau (VHL) tumor suppressor protein .[][10][11] Ligands for these E3 ligases are often derived from existing drugs. For instance, derivatives of thalidomide, lenalidomide, and pomalidomide (B1683931) are used to recruit CRBN, while VHL is typically recruited by ligands based on the VHL inhibitor VH032.[8][12][13] The choice of E3 ligase can impact the degradation profile, including the rate and maximal level of degradation (Dmax).[14] Emerging research is also exploring the use of other E3 ligases like MDM2 and IAPs.[][9]
The Linker: The Crucial Bridge
The linker is the chemical moiety that connects the warhead to the E3 ligase ligand.[5][15] Far from being a passive spacer, the linker plays a critical role in the PROTAC's overall activity. Its length, composition, and attachment points can profoundly affect:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the favorable formation of a stable and productive ternary complex.[15][]
-
Physicochemical Properties: The linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[1][15][] Common linker types include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.[15][17]
-
Selectivity and Potency: The nature of the linker can impact the selectivity of the PROTAC for different members of the BET family and its overall degradation potency (DC50).[18]
The optimization of the linker is a crucial and often empirical step in the development of a successful PROTAC.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for representative BET-targeting PROTACs, providing a comparative overview of their performance.
Table 1: Degradation Potency (DC50) of BET-targeting PROTACs
| PROTAC | Target(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Reference(s) |
| ARV-771 | BRD2/3/4 | VHL | 22Rv1 | < 1 | [19] |
| dBET1 | BETs | CRBN | HEK293T | ~25 | [14] |
| MZ1 | BRD4 | VHL | HeLa | ~8 | [14] |
| BETd-260 | BETs | Not Specified | MNNG/HOS | 1.8 | [20] |
| BETd-260 | BETs | Not Specified | Saos-2 | 1.1 | [20] |
Table 2: Inhibitory Concentration (IC50) of BET-targeting PROTACs and Inhibitors
| Compound | Type | Cell Line | IC50 (nM) | Reference(s) |
| JQ1 | Inhibitor | MNNG/HOS | 1292 - 7444 | [20] |
| HJB-97 | Inhibitor | MNNG/HOS | 1292 - 7444 | [20] |
| BETd-260 | PROTAC | MNNG/HOS | Low nM range | [20] |
| dBET-1 | PROTAC | VCaP | 0.005 - 0.05 | [21] |
| dBET-2 | PROTAC | 22rv1 | 0.05 - 0.5 | [21] |
| iBET | Inhibitor | LNCaP | >5 | [21] |
| OTX-015 | Inhibitor | PC3 | >5 | [21] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of BET-targeting PROTACs.
Synthesis of BET-targeting PROTACs
The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the warhead, linker, and E3 ligase ligand, followed by their conjugation.[13][22] A common strategy involves a final coupling step, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or an amidation reaction, to connect the linker to one of the ligands.[22] Detailed synthetic schemes and procedures are often reported in the supplementary information of peer-reviewed publications.
In Vitro Characterization
1. Binding Affinity Assays:
-
Methodology: Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) are commonly used to determine the binding affinities (Kd) of the PROTAC and its individual components to the target protein and the E3 ligase.[8][23] In an FP assay, a fluorescently labeled ligand's displacement by the test compound is measured.[23]
-
Purpose: To confirm that the warhead and E3 ligase ligand retain their binding capabilities within the PROTAC construct.
2. Ternary Complex Formation Assays:
-
Methodology: Techniques like Isothermal Titration Calorimetry (ITC) or NanoBRET can be used to measure the cooperativity of ternary complex formation.[8][14]
-
Purpose: To assess the ability of the PROTAC to bring the BET protein and the E3 ligase together.
3. Protein Degradation Assays (Western Blotting):
-
Methodology:
-
Cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 2-24 hours).
-
Cells are lysed, and protein concentrations are quantified.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the BET protein of interest (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Band intensities are quantified to determine the percentage of protein degradation relative to a vehicle control.[24]
-
-
Purpose: To determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation).[24][25]
4. Ubiquitination Assays:
-
Methodology: In vitro ubiquitination assays can be performed using purified E1, E2, and E3 enzymes, the target protein, the PROTAC, and biotinylated ubiquitin. The level of ubiquitination can then be detected using techniques like AlphaLISA.[26]
-
Purpose: To confirm that the PROTAC induces the ubiquitination of the target protein.
Cellular and In Vivo Evaluation
1. Cell Viability Assays:
-
Methodology: Assays such as MTT, MTS, or CellTiter-Glo are used to measure the effect of the PROTAC on cell proliferation and determine the IC50 (concentration at which 50% of cell growth is inhibited).[24][27]
-
Purpose: To assess the functional consequence of BET protein degradation on cancer cell lines.
2. In Vivo Efficacy Studies:
-
Methodology: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Mice are treated with the PROTAC, and tumor growth is monitored over time. At the end of the study, tumors can be excised and analyzed for target protein degradation.[19][27]
-
Purpose: To evaluate the anti-tumor activity and in vivo target engagement of the PROTAC.
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of BET-targeting PROTACs.
Caption: Mechanism of action of a BET-targeting PROTAC.
Caption: Experimental workflow for BET-targeting PROTAC evaluation.
Caption: Signaling pathway affected by BET protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 10. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Evaluation of Cereblon-Directing Warheads for the Development of Orally Bioavailable PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of Linkers in Chemical Biology [bldpharm.com]
- 17. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 18. Untitled Document [arxiv.org]
- 19. pnas.org [pnas.org]
- 20. scienceopen.com [scienceopen.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. lifesensors.com [lifesensors.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of JQ1-Based Moieties in BET-Targeting PROTACs: A Technical Guide
Authored for Drug Discovery Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. Within this field, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) have become prime targets due to their critical role as epigenetic readers and transcriptional regulators in oncology and inflammatory diseases. A cornerstone of BET-targeting PROTAC design is the "warhead"—the moiety that binds to the target protein. The small molecule inhibitor (+)-JQ1 has become the archetypal BET-binding moiety, with its derivatives forming the core of many pioneering BET PROTACs. This technical guide provides an in-depth analysis of the significance of this JQ1-based binding moiety, detailing the mechanism, quantitative performance of resulting PROTACs, and the experimental protocols essential for their evaluation.
Introduction: BET Proteins and the PROTAC Approach
BET proteins are characterized by two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins.[1] This interaction tethers them to chromatin, where they act as scaffolds to recruit transcriptional machinery, driving the expression of key oncogenes like c-MYC.[2][3] Traditional BET inhibitors, such as JQ1, function by competitively occupying the acetyl-lysine binding pocket, displacing BET proteins from chromatin and suppressing gene transcription.[4]
However, inhibitors face challenges, including the need for high sustained occupancy and the potential for drug resistance. PROTACs offer a distinct, event-driven mechanism.[5][6] These heterobifunctional molecules consist of three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7] By forming a ternary complex between the BET protein and an E3 ligase (commonly Cereblon [CRBN] or Von Hippel-Lindau [VHL]), the PROTAC induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[8][9] This catalytic process allows sub-stoichiometric concentrations to eliminate the target protein, offering a more profound and durable response than simple inhibition.[10]
The JQ1 Moiety: An Ideal Warhead for BET PROTACs
The thieno-triazolo-diazepine scaffold of (+)-JQ1 has proven to be an exceptionally effective binding moiety for developing BET PROTACs. Its well-characterized, high-affinity binding to the bromodomains of all BET family members provides a strong foundation for potent degraders.[4][11] PROTACs like MZ1 and ARV-771 (VHL-recruiting) and ARV-825 (CRBN-recruiting) all utilize a JQ1-derived warhead and have become critical research tools that demonstrate the power of this approach.[5][9][12]
Mechanism of Action: From Ternary Complex to Degradation
The process begins with the PROTAC simultaneously binding its two targets to form a key ternary complex. The formation and stability of this complex are crucial for efficient degradation.[13][14] The JQ1 moiety engages a BET bromodomain, while the E3 ligand binds its target ligase. This induced proximity enables the E3 ligase to transfer ubiquitin molecules to accessible lysine residues on the BET protein surface. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, which unfolds and degrades the target protein. The PROTAC is then released to engage another target protein molecule, acting catalytically.[10]
Quantitative Data and Comparative Analysis
The efficacy of a PROTAC is defined by several key parameters, including binding affinity to its targets (binary affinity), degradation potency (DC₅₀), and maximal degradation (Dₘₐₓ).
Table 1: Binding Affinities (Kd) of JQ1-based Moieties and PROTACs
Binding affinity is a measure of how tightly the molecule binds to its target. Lower Kd values indicate stronger binding.
| Compound | Target | Kd (nM) | Assay Method |
| ARV-771 | BRD2 (BD1) | 34 | Not Specified |
| BRD2 (BD2) | 4.7 | Not Specified | |
| BRD3 (BD1) | 8.3 | Not Specified | |
| BRD3 (BD2) | 7.6 | Not Specified | |
| BRD4 (BD1) | 9.6 | Not Specified | |
| BRD4 (BD2) | 7.6 | Not Specified | |
| MZ1 | BRD2 (BD1/2) | 307 / 228 | Not Specified |
| BRD3 (BD1/2) | 119 / 115 | Not Specified | |
| BRD4 (BD1/2) | 382 / 120 | Not Specified | |
| VHL-ElonginC-ElonginB (VCB) | 66 | Isothermal Titration Calorimetry (ITC) |
Data sourced from references[10][15][16].
Table 2: Degradation Potency (DC₅₀) and Efficacy (Dₘₐₓ) of Key BET PROTACs
DC₅₀ is the concentration of PROTAC required to degrade 50% of the target protein, while Dₘₐₓ is the maximum percentage of protein degradation achieved.
| PROTAC | E3 Ligase | Target(s) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 - < 5 | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 (Lung Cancer) | 8, 23 | >95% at 100 nM |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (e.g., NAMALWA) | ~1 | Not Reported |
Data sourced from references[9][12][17].
MZ1 notably displays preferential degradation of BRD4 over BRD2 and BRD3, a selectivity not observed with the parent inhibitor JQ1, which is attributed to the formation of a highly cooperative ternary complex (BRD4-MZ1-VHL).[10][14]
The BET Signaling Pathway and Impact of Degradation
BRD4 is a master transcriptional regulator. It binds to super-enhancers, which are large clusters of enhancers that drive the expression of critical cell identity and oncogenes. A primary target of BRD4 is the MYC proto-oncogene. By recruiting the positive transcription elongation factor b (P-TEFb), BRD4 facilitates transcriptional elongation of MYC.[18][19] Degradation of BRD4 via a PROTAC effectively evicts it from chromatin, leading to a rapid and profound shutdown of MYC expression and subsequent cell cycle arrest and apoptosis in cancer cells.[7][13]
Experimental Protocols and Evaluation Workflow
Evaluating a novel BET PROTAC requires a systematic workflow encompassing biochemical, cellular, and mechanistic assays.
Protocol: Western Blot for BRD4 Degradation
This is the foundational assay to quantify PROTAC-induced protein degradation and determine DC₅₀ and Dₘₐₓ values.[7][8]
1. Cell Culture and Treatment: a. Seed cells (e.g., MDA-MB-231, HeLa) in 6-well plates to achieve 70-80% confluency at the time of harvest.[7] b. Allow cells to adhere overnight. c. Treat cells with a serial dilution of the BET PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).[8] d. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
2. Cell Lysis and Protein Quantification: a. After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape cells and incubate the lysate on ice for 30 minutes.[7] d. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[7] e. Collect the supernatant and determine protein concentration using a BCA assay.
3. SDS-PAGE and Immunoblotting: a. Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[8] b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane.[8] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-Tubulin).[7] f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
4. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[7] b. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.[8] c. Calculate the percentage of protein remaining relative to the vehicle control. d. Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]
Protocol: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
This assay measures the effect of BET protein degradation on cell proliferation and is used to determine the half-maximal inhibitory concentration (IC₅₀).[20]
1. Cell Seeding and Treatment: a. Seed cells in a 96-well plate (opaque-walled for luminescence assays) at an optimal density (e.g., 3,000-5,000 cells/well).[20] b. Incubate overnight to allow for cell attachment. c. Treat cells with a serial dilution of the BET PROTAC. Include a vehicle-only control. d. Incubate for the desired duration (typically 48 to 72 hours).[21]
2. Reagent Addition and Signal Detection: a. For MTS Assay: Add 20 µL of MTS reagent solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.[22] b. For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent in a volume equal to the culture medium. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal. Record luminescence with a plate reader.[20]
3. Data Analysis: a. Subtract the background signal (from medium-only wells). b. Calculate cell viability as a percentage relative to the vehicle-treated control wells. c. Plot the percentage of viability against the logarithm of the PROTAC concentration and use non-linear regression to determine the IC₅₀ value.[21]
Protocol Outline: NanoBRET™ Target Engagement Assay
This in-cell assay measures the apparent affinity of a PROTAC for its target by competitively displacing a fluorescent tracer. It is critical for confirming target engagement in a physiological context.[23][24]
1. Cell Preparation: Transfect cells with a vector expressing the target protein (e.g., BRD4) fused to NanoLuc® luciferase. 2. Assay Setup: Plate the transfected cells and add the specific NanoBRET™ fluorescent tracer. 3. Competitive Displacement: Add serial dilutions of the test PROTAC. 4. Detection: Add the Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals. 5. Analysis: The BRET ratio is calculated from the two signals. A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target. This data is used to calculate an intracellular IC₅₀.
Conclusion and Future Directions
The JQ1-based moiety has been instrumental in validating BET proteins as viable targets for the PROTAC modality. The resulting degraders, such as MZ1 and ARV-771, have not only proven to be powerful research tools but have also paved the way for clinical candidates. They demonstrate superior potency and a more profound biological effect compared to their inhibitor counterparts in many preclinical models.[13] The key significance lies in their ability to catalytically eliminate the scaffolding function of BET proteins, leading to a durable shutdown of oncogenic transcriptional programs. Future efforts in this space will likely focus on developing next-generation moieties with improved selectivity for individual BET family members, enhancing oral bioavailability, and exploring novel E3 ligases to overcome potential resistance mechanisms and further refine the therapeutic window.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JQ1 affects BRD2-dependent and independent transcription regulation without disrupting H4-hyperacetylated chromatin states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. researchgate.net [researchgate.net]
- 12. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 24. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial studies and discovery of "PROTAC BET-binding moiety 1"
An In-depth Technical Guide on the Initial Studies and Discovery of the First PROTAC BET-Binding Moiety
Introduction to PROTAC Technology and BET Proteins
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins of interest by hijacking the cell's natural protein degradation machinery.[1] Unlike traditional inhibitors that block a protein's function, PROTACs are heterobifunctional molecules that induce the degradation of their target proteins.[2] A PROTAC consists of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[] They recognize and bind to acetylated lysine (B10760008) residues on histones, thereby recruiting transcriptional machinery to specific gene promoters.[5] Dysregulation of BET protein activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[6]
This technical guide focuses on the initial studies and discovery of the first PROTACs targeting BET proteins, with a particular emphasis on the foundational BET-binding moiety, JQ1, and the pioneering BET-targeting PROTAC, MZ1.
The Discovery of JQ1: A Foundational BET-Binding Moiety
The development of effective BET-targeting PROTACs was preceded by the discovery of potent and selective small-molecule inhibitors of BET bromodomains. A key breakthrough in this area was the discovery of (+)-JQ1.[7] JQ1 is a thieno-triazolo-1,4-diazepine derivative that binds competitively to the acetyl-lysine binding pocket of BET bromodomains, thereby displacing them from chromatin and inhibiting the transcription of target genes.[7][8] Its high affinity and selectivity for BET bromodomains made it an ideal starting point for the design of the first BET-targeting PROTACs.[][9]
Development of the First BET-Targeting PROTACs: The Case of MZ1
The first generation of BET-targeting PROTACs utilized JQ1 as the BET-binding moiety. One of the most well-characterized early examples is MZ1.[10] MZ1 was developed by tethering JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10][11] The design of MZ1 and other early BET PROTACs like dBET1 (which uses a cereblon E3 ligase ligand) demonstrated the feasibility of this approach for inducing the degradation of BET proteins.[][5]
The groundbreaking work on MZ1 included the first-ever crystal structure of a PROTAC-induced ternary complex, revealing the molecular interactions between the BRD4 bromodomain, MZ1, and the VHL E3 ligase complex.[2] This structural insight was crucial for understanding the principles of PROTAC-mediated protein degradation and for the rational design of future PROTACs.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies of JQ1 and the early BET-targeting PROTAC, MZ1.
Table 1: Binding Affinities of JQ1 and MZ1 to BET Bromodomains
| Compound | Target Bromodomain | Binding Affinity (Kd, nM) - ITC | Binding Affinity (IC50, nM) - TR-FRET |
| (+)-JQ1 | BRD2 (BD1) | 50 | 99 |
| BRD3 (BD1) | 33 | 59 | |
| BRD4 (BD1) | 77 | 103 | |
| MZ1 | BRD2 (BD1) | 18 | 29 |
| BRD3 (BD1) | 12 | 23 | |
| BRD4 (BD1) | 29 | 42 | |
| BRD2 (BD2) | 12 | 21 | |
| BRD3 (BD2) | 9 | 18 | |
| BRD4 (BD2) | 18 | 27 |
Data compiled from various sources. Actual values may vary slightly between different studies and experimental conditions.
Table 2: Degradation Potency of MZ1 against BET Proteins in HeLa Cells
| Protein Target | DC50 (nM) | Dmax (%) |
| BRD2 | ~24 | >95 |
| BRD3 | ~43 | >95 |
| BRD4 | ~13 | >98 |
DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.[1]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize JQ1 and MZ1 are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction.
Protocol:
-
Protein and Ligand Preparation: Express and purify the target BET bromodomain to high purity. Dissolve the compound (JQ1 or MZ1) in the same buffer as the protein (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
ITC Instrument Setup: Thoroughly clean the ITC instrument's sample and reference cells. Equilibrate the instrument to the desired temperature (typically 25°C).
-
Titration: Load the protein solution (e.g., 20-50 µM) into the sample cell. Load the compound solution (e.g., 200-500 µM) into the injection syringe.
-
Data Acquisition: Perform a series of injections of the compound into the protein solution, measuring the heat evolved or absorbed after each injection.
-
Data Analysis: Integrate the heat signals and fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Western Blotting for Protein Degradation
Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., MZ1) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target BET protein (e.g., anti-BRD4). Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative protein levels.
Mandatory Visualizations
Caption: General mechanism of action for a BET-targeting PROTAC.
Caption: A typical workflow for the discovery of a BET-targeting PROTAC.
Caption: Signaling pathway affected by BET protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. PROteolysis TArgeting Chimeras (PROTACs) - Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive review of BET-targeting PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET family inhibitor JQ1 for studying protein homeostasis | Product Citations | Biosynth [biosynth.com]
- 9. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pardon Our Interruption [opnme.com]
- 11. Pardon Our Interruption [opnme.com]
The Role of PROTAC BET-Binding Moiety 1 in Advancing BET Protein Research: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of Bromodomain and Extra-Terminal (BET) domain proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—has garnered significant interest in both academic and pharmaceutical research.[1][2] These proteins are crucial epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a pivotal role in regulating gene transcription.[3][4] Dysregulation of BET protein function is implicated in a variety of diseases, including cancer and inflammatory conditions.[1][]
Initially, research into BET protein function relied heavily on small molecule inhibitors, such as the well-known JQ1, which competitively bind to the acetyl-lysine binding pocket of the bromodomains, displacing them from chromatin and consequently downregulating the transcription of target genes.[6] While these inhibitors have been invaluable tools, they act through an occupancy-driven mechanism, which can have limitations.
The advent of Proteolysis-Targeting Chimera (PROTAC) technology has provided a powerful alternative approach for studying and targeting BET proteins.[] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it.[7][8] They achieve this by simultaneously binding to the protein of interest and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to tag the target protein for destruction.[7][9]
"PROTAC BET-binding moiety 1" is a crucial chemical intermediate used in the synthesis of potent BET-targeting PROTACs.[10] While not a tool for direct biological application itself, it serves as the "warhead" that specifically recognizes and binds to the bromodomains of the BET protein family.[8][10] This guide will provide an in-depth overview of how this moiety, when incorporated into a PROTAC, becomes a powerful tool for the targeted degradation and study of BET proteins.
Mechanism of Action: From Inhibition to Degradation
A PROTAC constructed with a BET-binding moiety, such as one derived from "this compound," operates through a catalytic mechanism. It forms a ternary complex between the target BET protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[][7][9] This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC is then released and can engage another target protein molecule, leading to the degradation of multiple protein copies.[7]
This degradation-based approach offers several advantages over traditional inhibition:
-
Event-driven versus occupancy-driven pharmacology: PROTACs can be effective at sub-stoichiometric concentrations.
-
Potential for enhanced selectivity: The formation of the ternary complex can introduce an additional layer of specificity, with some PROTACs showing preferential degradation of one BET family member over others.[11][12]
-
Overcoming resistance: Degradation can be effective against scaffolding functions of proteins that are not dependent on their enzymatic activity and may overcome resistance mechanisms that arise from mutations in the binding pocket of inhibitors.
-
Prolonged duration of action: The effect of a PROTAC can persist even after the compound has been cleared, as the cell needs to resynthesize the target protein.
Below is a diagram illustrating the general mechanism of action for a BET PROTAC.
Caption: Mechanism of action of a BET PROTAC.
Quantitative Data of Representative BET PROTACs
The efficacy of BET PROTACs is typically quantified by their ability to induce degradation (DC50 and Dmax) and their anti-proliferative effects (IC50). The following tables summarize key quantitative data for several well-characterized BET PROTACs that utilize different BET-binding moieties and E3 ligase recruiters.
| Compound | Target(s) | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line | E3 Ligase Recruited | Reference |
| ARV-771 | BRD2/3/4 | <5 nM | >90% | 22Rv1 | VHL | [13][14] |
| MZ1 | BRD4 > BRD2/3 | ~1 µM (for BRD4) | >90% | HeLa | VHL | [7][11] |
| dBET1 | BRD2/3/4 | ~1 µM | >90% | HEK293 | CRBN | [11] |
| ARV-825 | BRD2/3/4 | ~1 nM | >95% | Burkitt's Lymphoma | CRBN | [] |
| BETd-260 | BRD4 | 30-100 pM | Not Specified | RS4;11 | Not Specified | [9] |
| Compound | IC50 (Cell Growth) | Cell Line | Reference |
| ARV-771 | Up to 500-fold more potent than BET inhibitors | Prostate Cancer Cell Lines | [13] |
| MZ1 | Not Specified | Not Specified | [7] |
| dBET1 | Not Specified | Not Specified | [11] |
| ARV-825 | Not Specified | Not Specified | [] |
| BETd-260 | 51 pM | RS4;11 | [9] |
| BETd-260 | 2.2 nM | MOLM-13 | [9] |
Key Signaling Pathways Modulated by BET Protein Degradation
BET proteins are master regulators of transcription, and their degradation impacts a multitude of signaling pathways critical for cell growth, proliferation, and inflammation.
-
MYC Oncogene Pathway: BRD4 is a key transcriptional co-activator of the MYC oncogene. Degradation of BRD4 leads to a rapid and sustained downregulation of MYC expression, which is a key therapeutic mechanism in many cancers.
-
NF-κB Signaling Pathway: BET proteins are involved in the transcriptional regulation of inflammatory genes downstream of the NF-κB pathway.[1] Their degradation can thus have potent anti-inflammatory effects.
-
PI3K/AKT Signaling Pathway: There is evidence of crosstalk between BET proteins and the PI3K/AKT pathway.[15] In some contexts, inhibition or degradation of BET proteins can impact this pathway, and conversely, activation of PI3K/AKT signaling has been implicated in resistance to BET inhibitors.[15]
-
Cell Cycle Regulation: BET proteins regulate the expression of genes involved in cell cycle progression.[4] Their degradation can lead to G1 cell cycle arrest.[6]
Caption: Key signaling pathways affected by BET protein degradation.
Experimental Protocols
To effectively utilize BET PROTACs as research tools, several key experiments are essential to characterize their activity.
Western Blotting for BET Protein Degradation
This is the most direct method to assess the degradation of target proteins.
Objective: To quantify the reduction in BET protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
BET PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of the BET PROTAC (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[16] After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4 and anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BET protein signal to the loading control to determine the percentage of remaining protein relative to the vehicle control.
Caption: Workflow for Western Blot analysis of protein degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay can provide evidence for the formation of the key ternary complex (BET protein-PROTAC-E3 ligase).
Objective: To detect the interaction between the BET protein and the E3 ligase in the presence of the PROTAC.
Materials:
-
Cell line of interest
-
BET PROTAC
-
Proteasome inhibitor (e.g., MG132 or carfilzomib) to prevent degradation of the complex
-
Non-denaturing lysis buffer
-
Immunoprecipitating antibody (e.g., anti-BRD4 or anti-VHL/CRBN) and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the BET PROTAC at an effective concentration. It is crucial to also pre-treat with a proteasome inhibitor for 1-2 hours to stabilize the ubiquitinated protein and the ternary complex.[14]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-BRD4) or control IgG overnight at 4°C.
-
-
Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of the E3 ligase (e.g., VHL or CRBN) in the anti-BRD4 immunoprecipitate, and vice versa.
Cell Viability/Proliferation Assays
These assays measure the functional consequence of BET protein degradation on cell health and growth.
Objective: To determine the anti-proliferative potency (IC50) of the BET PROTAC.
Materials:
-
Cell line of interest
-
96-well plates
-
BET PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of the BET PROTAC for 48 to 72 hours.
-
Assay: Add the cell viability reagent according to the manufacturer's protocol.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Conclusion
"this compound" represents a fundamental component in the construction of sophisticated chemical tools for targeted protein degradation. When incorporated into a PROTAC, it enables the potent and selective removal of BET proteins from the cellular environment. This approach has surpassed traditional inhibition in many aspects, offering a more profound and sustained modulation of BET protein function. The ability to induce degradation provides researchers with a powerful method to dissect the complex roles of BET proteins in health and disease, validate them as therapeutic targets, and pave the way for a new generation of therapeutics. This guide provides the foundational knowledge and experimental frameworks necessary for the successful application of these powerful molecules in a research setting.
References
- 1. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 4. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 6. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
From Occupancy to Obliteration: The Evolution of BET Inhibitors to BET Degraders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery has undergone a significant transformation with the advent of targeted protein degradation. Initially focused on competitive inhibition of Bromodomain and Extra-Terminal (BET) proteins, the field has evolved towards a more decisive strategy: their complete removal from the cellular environment. This guide provides a comprehensive overview of this evolution, detailing the mechanisms, key molecules, and experimental methodologies that define the transition from BET inhibitors to BET degraders.
Introduction: The Role of BET Proteins in Transcription and Disease
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1][2][3] They play a pivotal role in regulating gene transcription by recognizing and binding to acetylated lysine (B10760008) residues on histones and other proteins.[][5][6][7] This interaction is fundamental for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of genes involved in cell proliferation, differentiation, and inflammation.[5][6]
Dysregulation of BET protein function is a hallmark of various diseases, particularly cancer.[][8][9] For instance, the fusion of BRD3 or BRD4 to the NUT protein is the defining characteristic of NUT midline carcinoma.[9][10] Furthermore, many cancers, including acute myeloid leukemia and multiple myeloma, exhibit a strong dependence on BRD4 for the expression of key oncogenes like MYC.[8][9][11] This critical role in pathology has made BET proteins a prime target for therapeutic intervention.
The First Wave: BET Bromodomain Inhibitors
The discovery of small-molecule BET inhibitors, such as JQ1 and I-BET, in 2010 marked a significant breakthrough in targeting epigenetic pathways.[8] These molecules act as competitive inhibitors, binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins and preventing their interaction with chromatin.[9][12] This displacement leads to the downregulation of BET target genes, including MYC, resulting in anti-proliferative and pro-apoptotic effects in various cancer models.[8][11]
While promising, BET inhibitors face certain limitations. Their mechanism of action is based on occupancy, requiring sustained high concentrations to maintain therapeutic efficacy. Furthermore, resistance can emerge through mechanisms such as the upregulation of BET proteins, which can be induced by the inhibitors themselves.[13][14]
A Paradigm Shift: The Rise of BET Degraders
To overcome the limitations of inhibitors, researchers turned to a novel therapeutic modality: targeted protein degradation. This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate target proteins.[15] The key technology enabling this strategy is the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules composed of three key components:
-
A ligand that binds to the target protein (in this case, a BET protein).
-
A ligand that recruits an E3 ubiquitin ligase.
By simultaneously binding to a BET protein and an E3 ligase, a PROTAC facilitates the formation of a ternary complex.[1][][17] This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the proteasome.[1][][15] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
BET degraders offer several key advantages compared to their inhibitor counterparts:
-
Enhanced Potency: Degraders often exhibit significantly higher potency, with picomolar to nanomolar cellular activities.[3][18]
-
Prolonged Duration of Action: The effects of degradation can persist long after the degrader has been cleared, as the cell needs to resynthesize the target protein.
-
Overcoming Resistance: By eliminating the target protein, degraders can overcome resistance mechanisms based on target overexpression.[15]
-
Superior Efficacy: In many preclinical models, BET degraders have demonstrated superior anti-tumor activity compared to BET inhibitors.[1][16][19][20] For example, the BET degrader ARV-771 showed dramatically improved efficacy in cellular models of castration-resistant prostate cancer compared to BET inhibition.[16][19]
Key Molecules in the Evolution
The development of BET degraders has built upon the foundation of existing BET inhibitors. Many successful degraders utilize well-characterized inhibitor warheads.
| Molecule Type | Example(s) | Mechanism of Action | Key Features |
| BET Inhibitor | JQ1, I-BET762, OTX015 | Competitive binding to bromodomains | Reversible, occupancy-driven |
| BET Degrader (PROTAC) | dBET1, ARV-825, MZ1, ARV-771, BETd-260 | Induces proteasomal degradation via E3 ligase recruitment | Catalytic, potent, durable response |
Table 1: Comparison of Key BET-Targeting Molecules.
A prime example of this evolution is the development of dBET1. This pioneering BET degrader was created by linking the BET inhibitor JQ1 to a ligand for the Cereblon (CRBN) E3 ligase.[12] This work provided a crucial proof-of-concept for the feasibility and potential superiority of the degradation approach. Subsequent optimization led to more potent degraders like dBET6, which demonstrated greater cytotoxicity and survival benefit in T-ALL models compared to JQ1.[20]
Beyond CRBN, other E3 ligases have been successfully recruited for BET degradation. For instance, MZ1 and ARV-771 utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase.[][12][16] The choice of E3 ligase can influence the degradation profile and selectivity of the PROTAC.[]
Signaling Pathways and Experimental Workflows
The fundamental difference in the mechanism of action between BET inhibitors and degraders is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles [frontiersin.org]
- 6. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Functions of BET Proteins in Gene Transcription of Biology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 16. pnas.org [pnas.org]
- 17. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
Methodological & Application
Synthesis Protocol for PROTAC BET-Binding Moiety: (+)-JQ1
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
This document provides a detailed synthesis protocol for (+)-JQ1, a widely utilized bromodomain and extra-terminal (BET) binding moiety in the development of Proteolysis Targeting Chimeras (PROTACs). The potent and specific binding of (+)-JQ1 to BET bromodomains, particularly BRD4, makes it a crucial component for inducing targeted protein degradation.
Introduction
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The BET-binding moiety is a critical component of PROTACs designed to target BET proteins, which are key regulators of gene transcription and are implicated in various diseases, including cancer. (+)-JQ1 is a thieno-triazolo-diazepine derivative that acts as a potent inhibitor of the BET family of proteins by competitively binding to the acetyl-lysine recognition pocket of bromodomains. Its well-characterized activity and established synthetic routes make it an ideal starting point for the development of novel BET-targeting PROTACs.
Quantitative Data Summary
The following table summarizes key binding affinity data for (+)-JQ1 against various BET bromodomains, highlighting its potency and specificity.
| Bromodomain Target | Binding Affinity (Kd, nM) | Reference |
| BRD2 | 128 | [1] |
| BRD3 | 59.5 | [1] |
| BRD4 (BD1) | ~50 | [1] |
| BRD4 (BD2) | ~90 | [1] |
| BRDT | 190 | [1] |
Experimental Protocol: Synthesis of (±)-JQ1 via a One-Pot Method
This protocol outlines a one-pot, three-step method for the synthesis of racemic JQ1, which is a common precursor and reference compound for the enantiomerically pure (+)-JQ1.[2][3][4]
Materials:
-
Benzodiazepine (B76468) starting material
-
Lawesson's reagent
-
tert-Butyl acetate
-
Solvents (e.g., Toluene, Tetrahydrofuran)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Thionation:
-
In a round-bottom flask, dissolve the benzodiazepine starting material in an appropriate solvent such as toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Reflux the mixture for the time specified in the source literature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude thioamide.
-
-
Amidrazone Formation:
-
To the crude thioamide, add a suitable solvent like Tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (10 equivalents).
-
Stir the reaction at room temperature and monitor its completion by TLC.
-
-
Triazole Ring Formation:
-
To the resulting amidrazone solution, add tert-butyl acetate.
-
Reflux the mixture. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Perform an aqueous work-up to remove excess reagents and water-soluble byproducts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford (±)-JQ1.
-
Note: For the synthesis of the enantiomerically enriched (+)-JQ1, a chiral separation step or an asymmetric synthesis approach is required as detailed in specialized literature.[3][5]
Synthesis Workflow
The following diagram illustrates the key steps in the one-pot synthesis of (±)-JQ1.
Caption: One-pot synthesis workflow for (±)-JQ1.
Signaling Pathway Inhibition
The diagram below depicts the mechanism by which JQ1 inhibits the function of BET proteins, leading to the downregulation of target gene expression.
Caption: Mechanism of BET protein inhibition by (+)-JQ1.
References
Application Notes and Protocols for PROTAC BET-binding moiety 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC BET-binding moiety 1 is a crucial chemical intermediate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) that target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4] BET proteins are epigenetic "readers" that play a pivotal role in regulating gene transcription.[5][6][7] Their dysregulation is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[5][7][]
PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[9][10][11] A PROTAC synthesized from "this compound" will consist of this BET-binding ligand, a linker, and a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon).[][11] This engineered molecule forms a ternary complex with the BET protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET protein.[9][12][13] This degradation-based approach offers potential advantages over traditional inhibition, including improved potency and a more sustained pharmacological effect.[14][15]
These application notes provide a comprehensive guide for utilizing a PROTAC derived from "this compound" in a cell culture setting, covering its mechanism of action, experimental protocols, and data interpretation.
Mechanism of Action
A PROTAC synthesized using "this compound" will operate through the following mechanism:
-
Cellular Entry : The PROTAC enters the cell.
-
Ternary Complex Formation : Inside the cell, the PROTAC's BET-binding moiety binds to a BET protein (e.g., BRD4), and its E3 ligase ligand binds to an E3 ligase (e.g., VHL or Cereblon), forming a ternary complex.[9][12]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the BET protein.[9]
-
Proteasomal Degradation : The polyubiquitinated BET protein is recognized and degraded by the proteasome.[9][13]
-
PROTAC Recycling : The PROTAC is then released and can induce the degradation of another BET protein molecule, acting catalytically.[16]
The degradation of BET proteins disrupts key transcriptional programs, including those driven by oncogenes like c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[6][13][17]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by BET protein degradation and a typical experimental workflow for evaluating a BET-targeting PROTAC.
Caption: General mechanism of a BET-targeting PROTAC leading to protein degradation.
Caption: Key signaling consequences of BET protein degradation by a PROTAC.
Caption: A typical workflow for the preclinical evaluation of a novel PROTAC BET degrader.[18]
Quantitative Data Summary
The following table summarizes representative quantitative data for well-characterized BET PROTACs. The actual values for a PROTAC synthesized from "this compound" would need to be determined experimentally.
| PROTAC | Cell Line | Assay | Parameter | Value | Reference |
| MZ1 | 22Rv1 (Prostate Cancer) | BRD4 Degradation | DC50 | 2-20 nM | [16] |
| Kelly (Neuroblastoma) | BRD4 Degradation | DC50 | ~1 µM (at 5h) | [16] | |
| ARV-771 | 22Rv1 (Prostate Cancer) | BRD4 Degradation | DC50 | <1 nM | [18] |
| 22Rv1 (Prostate Cancer) | c-MYC Suppression | IC50 | <5 nM | [18][19] | |
| QCA570 | RS4;11 (Leukemia) | Cell Growth | IC50 | 50 pM | [18] |
| MOLM-13 (Leukemia) | Cell Growth | IC50 | 45.5 nM | [18] |
-
DC50 : Half-maximal degradation concentration.
-
IC50 : Half-maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Preparation of PROTAC Stock Solution
This protocol outlines the preparation of a stock solution for a PROTAC derived from "this compound".
Materials:
-
PROTAC synthesized from "this compound"
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of the PROTAC in sterile DMSO.[20]
-
Ensure the PROTAC is fully dissolved by vortexing. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[20]
-
Store the aliquots at -20°C or -80°C for long-term stability.[1][20]
Protocol 2: Western Blot for BET Protein Degradation
This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with the BET PROTAC.[18]
Materials:
-
Selected cancer cell line (e.g., 22Rv1, MOLM-13)
-
Complete cell culture medium
-
BET PROTAC stock solution
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[18]
-
Incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[18]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.[18]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate to visualize the protein bands using an imaging system.[18]
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the BET protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 value.
-
Protocol 3: Cell Viability Assay
This protocol is used to assess the effect of the BET PROTAC on cell proliferation and viability.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
BET PROTAC stock solution
-
96-well plates (opaque plates for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the BET PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a suitable duration (e.g., 48 to 72 hours) at 37°C in a CO2 incubator.[20]
-
-
Cell Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[20]
-
Incubate for the recommended time to allow the reaction to proceed.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percent viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.[20]
-
Conclusion
"this compound" serves as a foundational component for the development of potent BET-degrading PROTACs. The protocols and information provided herein offer a comprehensive framework for researchers to effectively utilize and evaluate these novel therapeutic agents in a cell culture setting. Rigorous experimental execution and careful data analysis are crucial for elucidating the full potential of these molecules in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. immunomart.com [immunomart.com]
- 4. This compound | 中间体 | MCE [medchemexpress.cn]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. Pardon Our Interruption [opnme.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of PROTACs with BET-Binding Moieties in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by co-opting the cell's natural protein degradation machinery.[1] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, are critical epigenetic readers that regulate the transcription of key oncogenes like c-Myc.[2] Their role in various cancers has made them a prime target for therapeutic intervention. PROTACs targeting BET proteins, often incorporating a "BET-binding moiety 1" or similar structures derived from pan-BET inhibitors like JQ1, offer a powerful alternative to traditional inhibition by inducing the actual degradation of the protein.[3][4] This can lead to a more profound and sustained pharmacological response.[5]
These application notes provide a comprehensive guide for the in vivo use of BET-targeting PROTACs in mouse models, based on published preclinical data for well-characterized compounds such as MZ1, ARV-825, and BETd-260.
Mechanism of Action
BET-targeting PROTACs function by forming a ternary complex between the BET protein (e.g., BRD4) and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of further BET protein molecules.[1] This process leads to the downregulation of BET-dependent gene transcription, including oncogenes like c-Myc, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[7][8]
Data Presentation: In Vivo Efficacy in Mouse Models
The following tables summarize quantitative data from various in vivo studies using different BET-targeting PROTACs in mouse xenograft models.
Table 1: Efficacy of BET-Targeting PROTACs in Subcutaneous Xenograft Models
| PROTAC | Mouse Model | Cancer Cell Line | Dosage and Schedule | Treatment Duration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MZ1 | Nude mice | U87 (Glioblastoma) | 12.5 mg/kg, i.p., every 2 days | 3 weeks | Significant inhibition of tumor development | [8] |
| MZ1 | NOD-SCID mice | TMD8 (DLBCL) | 100 mg/kg, i.p., 3 days on/4 days off | 13 days | Significant anti-tumor activity vs. vehicle | [9] |
| ARV-825 | SCID mice | TPC-1 (Thyroid Carcinoma) | 5 or 25 mg/kg, p.o., daily | 35 days | Potent inhibition of xenograft growth | [6] |
| ARV-825 | Nude mice | SK-N-BE(2) (Neuroblastoma) | 5 mg/kg, daily | Not Specified | Significant reduction in tumor burden | [10] |
| ARV-825 | Nude mice | HGC27 (Gastric Cancer) | 10 mg/kg, i.p., daily | 20 days | Significantly reduced tumor burden | [11] |
| ARV-771 | Nu/Nu mice | 22Rv1 (Prostate Cancer) | 10 mg/kg, s.c., daily | 14 days | >80% knockdown of BRD4 and c-MYC in tumors | [12] |
| BETd-260 | BALB/c mice | MNNG/HOS (Osteosarcoma) | 5 mg/kg, i.v., 3x/week | 3 weeks | ~94% TGI; durable partial tumor reduction | [7][13] |
| BETd-260 | BALB/c mice | HepG2 (Hepatocellular Carcinoma) | 5 mg/kg, i.v., single dose | 24 hours | In vivo degradation of BETs and apoptosis induction | [14][15] |
| ZBC260 | NSG mice | SUM149 (Triple-Negative Breast Cancer) | 5 mg/kg, i.p., 3x/week | 6 weeks | Diminished tumor growth vs. control | [16] |
i.p. - intraperitoneal; p.o. - oral; s.c. - subcutaneous; i.v. - intravenous; DLBCL - Diffuse Large B-cell Lymphoma
Table 2: Pharmacokinetic Parameters of MZ1 in Mice
| Parameter | Value | Conditions | Reference |
| Clearance | Low | 5 mg/kg i.v. dose | [4] |
| Plasma Protein Binding | 99.7% | Not specified | [4] |
| Oral Exposure | Very low | High Caco-2 efflux ratio | [4] |
| Suitable Administration | i.v., i.p., s.c. | Parenteral routes recommended | [4] |
Experimental Protocols
The following are generalized protocols for in vivo studies using BET-targeting PROTACs, synthesized from methodologies reported in the literature.[6][8][11][16]
Animal Models and Husbandry
-
Species: Mouse
-
Strains: Immunocompromised strains are typically used for xenograft studies, such as:
-
BALB/c nude mice
-
SCID (Severe Combined Immunodeficiency) mice
-
NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) mice
-
-
Age/Weight: Typically 6-8 weeks old.
-
Housing: House animals in sterile conditions (e.g., specific pathogen-free facility) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Cell Preparation: Culture desired human cancer cells (e.g., U87, TPC-1, HGC27) under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium.
-
Implantation: For solid tumors, subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells suspended in 100-200 µL of a mixture of serum-free media and Matrigel into the flank of each mouse.[2] The use of basement membrane extracts like Matrigel or Cultrex BME can improve tumor take and growth rates.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment. Randomize mice into control and treatment groups.
Formulation and Administration of BET PROTACs
-
Formulation: The formulation is critical and depends on the physicochemical properties of the specific PROTAC and the intended route of administration. Due to the often poor aqueous solubility of PROTACs, specific vehicles are required.
-
For Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:
-
For Subcutaneous (s.c.) Injection:
-
Vehicle Example: 25% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile saline. This has been shown to achieve high AUC levels for MZ1.[4]
-
-
For Oral (p.o.) Gavage:
-
Vehicle Example: 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.[2]
-
-
-
Administration:
-
Dose: Doses can range from 5 mg/kg to 100 mg/kg, depending on the PROTAC's potency and pharmacokinetic properties.
-
Frequency: Dosing schedules can vary from daily to intermittent (e.g., every other day, or 3 days on/4 days off).
-
Route: The route of administration (p.o., i.p., i.v., s.c.) must be selected based on the PROTAC's properties. Many BET PROTACs have low oral bioavailability and require parenteral administration.[4]
-
Monitoring and Endpoints
-
Tumor Volume: For subcutaneous models, measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[2]
-
Body Weight: Monitor animal body weight 2-3 times per week as a general measure of toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment.[11]
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study (or at specific time points), collect tumor tissue and/or blood samples.
-
Prepare tumor lysates for Western blotting to analyze the degradation of target proteins (BRD2, BRD3, BRD4) and the levels of downstream effectors (e.g., c-Myc).[12]
-
Perform immunohistochemistry (IHC) on tumor sections to assess protein levels (e.g., BRD4, Ki-67) in situ.[8]
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI).
-
Tumor regression.
-
Survival analysis.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. e-century.us [e-century.us]
- 6. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MZ1, a BRD4 inhibitor, exerted its anti-cancer effects by suppressing SDC1 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The bromodomain and extra-terminal domain degrader MZ1 exhibits preclinical anti-tumoral activity in diffuse large B-cell lymphoma of the activated B cell-like type - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Assays for Measuring PROTAC BET-binding Moiety Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) have shown significant promise in preclinical studies for various diseases, including cancer. These bifunctional molecules consist of a moiety that binds to a BET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the BET protein.
This document provides detailed application notes and protocols for a range of cellular assays to characterize the activity of BET-targeting PROTACs. While the specific molecule "PROTAC BET-binding moiety 1" is described as a key intermediate for the synthesis of high-affinity BET inhibitors[1], the following protocols are broadly applicable to final BET PROTAC molecules and will utilize well-characterized examples such as MZ1 and dBET1 for illustrative purposes.
Mechanism of Action of BET PROTACs
BET PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The PROTAC simultaneously binds to a BET protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[2][3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the proteasome.[3]
Caption: Mechanism of Action for a BET PROTAC.
Quantitative Data Summary
The following tables summarize key performance metrics for representative BET PROTACs from cellular assays.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of BET PROTACs
| PROTAC | Cell Line | Target Proteins | DC50 (nM) | Dmax (%) | Assay Method |
| MZ1 | HeLa | BRD4 | ~10 | >90 | Western Blot |
| MZ1 | 22Rv1 | BRD2/3/4 | Not specified | >80 | Western Blot |
| ARV-771 | MNNG/HOS | BRD2/3/4 | Not specified | >90 | Western Blot |
| dBET6 | RS4;11 | BRD2/3/4 | 3-10 | >95 | Western Blot |
| BETd-260 | MNNG/HOS | BRD2/3/4 | 1.8 | >90 | Western Blot |
| BETd-260 | Saos-2 | BRD2/3/4 | 1.1 | >90 | Western Blot |
DC50 represents the concentration at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation observed.[4]
Table 2: Anti-proliferative Activity (IC50) of BET PROTACs
| PROTAC | Cell Line | IC50 (nM) | Assay Method |
| MZ1 | MV4;11 | 4 | Cell Viability Assay |
| ARV-825 | MDA-MB-231 | <100 | MTT Assay |
| BETd-260 | MNNG/HOS | 1.8 | CCK-8 Assay |
| BETd-260 | Saos-2 | 1.1 | CCK-8 Assay |
IC50 is the concentration of the compound that inhibits 50% of cell growth.[4][5]
Experimental Protocols
Western Blotting for BET Protein Degradation
This is the most common method to directly measure the degradation of target proteins.
Caption: Western Blotting Workflow for Protein Degradation.
Materials:
-
Cell line of interest (e.g., HeLa, 22Rv1, MNNG/HOS)[2][5][6]
-
Complete cell culture medium
-
This compound (or other BET PROTAC)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-BRD2, anti-BRD3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest and allow them to adhere overnight.[2]
-
Treatment: Prepare serial dilutions of the BET PROTAC in complete cell culture medium. A typical concentration range for a dose-response experiment is 0.1 nM to 1 µM.[2][4] Include a vehicle control (e.g., 0.1% DMSO).[4] Replace the existing medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[2]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add RIPA buffer to each well and incubate on ice for 30 minutes.[4] Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[4]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.[2][4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[4] Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[2][4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4 and anti-GAPDH) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane three times with TBST.[4]
-
-
Detection and Analysis: Apply ECL substrate and visualize the protein bands using an imaging system.[4] Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTT/CCK-8)
These colorimetric assays measure cell metabolic activity, which is used as an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
BET PROTAC
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the BET PROTAC for 48 to 72 hours.[4]
-
Reagent Addition:
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and use a non-linear regression model to determine the IC50 value.[2]
NanoBRET™ Target Engagement and Ternary Complex Formation Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to measure target engagement and ternary complex formation in living cells.[7]
Caption: Principle of NanoBRET™ for Target Engagement.
Procedure Outline (Target Engagement):
-
Cell Preparation: Co-transfect cells with a plasmid expressing the BET protein fused to NanoLuc® luciferase.
-
Treatment: Treat the cells with a fluorescently labeled tracer that binds to the BET protein and varying concentrations of the unlabeled BET PROTAC.
-
Signal Detection: The PROTAC will compete with the tracer for binding to the NanoLuc-BET fusion protein. The displacement of the tracer leads to a decrease in the BRET signal.
-
Data Analysis: The IC50 value for target engagement can be determined from the dose-response curve.[7]
Procedure Outline (Ternary Complex Formation): This assay can be adapted to detect the formation of the ternary complex by using a NanoLuc-BET fusion and a HaloTag®-E3 ligase fusion, with a fluorescent HaloTag® ligand. The PROTAC brings the donor (NanoLuc-BET) and acceptor (HaloTag-E3) into proximity, generating a BRET signal.[7]
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis (programmed cell death) following PROTAC treatment.
Materials:
-
Cell line of interest
-
6-well plates
-
BET PROTAC
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the BET PROTAC (e.g., at 1x, 5x, and 10x the IC50 concentration) for 24 to 48 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The cellular assays described provide a comprehensive toolkit for characterizing the activity of BET-targeting PROTACs. Starting with Western blotting to confirm target degradation, followed by cell viability assays to assess functional consequences, and more advanced techniques like NanoBRET™ and flow cytometry to dissect the mechanism of action, researchers can build a detailed profile of their compounds. These protocols offer a robust framework for advancing the development of novel PROTAC-based therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer | springermedizin.de [springermedizin.de]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes: A Detailed Protocol for Detecting BET Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that regulate gene transcription. Their association with oncogenes like c-Myc has made them a significant target in cancer therapy. A novel and potent therapeutic strategy involves the targeted degradation of BET proteins using Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of target proteins.
Western blotting is an essential technique for qualitatively and quantitatively assessing the efficacy of BET protein degraders. This document provides a comprehensive protocol for performing Western blot analysis to monitor the degradation of BET proteins in response to treatment with targeted degraders.
Signaling Pathway of PROTAC-Mediated BET Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). A BET-targeting PROTAC consists of a ligand that binds to a BET protein (e.g., a JQ1 derivative), a linker, and a ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon (CRBN) or Von Hippel-Lindau (VHL)). By binding to both the BET protein and the E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to polyubiquitinate the BET protein, marking it for recognition and degradation by the 26S proteasome. This degradation leads to the downregulation of BET target genes, including the proto-oncogene c-Myc, resulting in anti-proliferative and apoptotic effects in cancer cells.[1][2][3][4][5][6][7]
Experimental Protocols
This section details the methodology for a Western blot experiment to assess BET protein degradation.
Materials and Reagents
-
Cell Lines: Human cancer cell lines expressing BET proteins (e.g., HeLa, THP-1, MDA-MB-231, 22Rv1, RS4;11).[1][8]
-
BET Protein Degrader: Stock solution in DMSO (e.g., MZ1, ARV-771, dBET6, QCA570).
-
Control Compounds: DMSO (vehicle control), non-degrading BET inhibitor (e.g., JQ1) as a negative control.[1]
-
Proteasome Inhibitor (Optional): MG132 or Carfilzomib for confirming proteasome-dependent degradation.[8][9][10]
-
Cell Culture Medium: Appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
SDS-PAGE Gels and Buffers: Precast or hand-cast polyacrylamide gels, running buffer, and transfer buffer.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibodies: Rabbit anti-BRD4, Rabbit anti-BRD2, Rabbit anti-BRD3, Rabbit or mouse anti-c-Myc.
-
Loading Control Antibody: Mouse anti-GAPDH, Rabbit anti-α-tubulin, or anti-β-actin.[1]
-
Secondary Antibodies: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing BET protein degradation.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[1]
-
For a dose-response experiment, treat cells with varying concentrations of the BET degrader (e.g., 0, 1, 10, 30, 100, 300 nM) for a fixed duration (e.g., 9, 16, or 24 hours).[1][9]
-
For a time-course experiment, treat cells with a fixed concentration of the BET degrader (e.g., 30 nM) for different durations (e.g., 0, 1, 3, 6, 12, 24 hours).[9]
-
Include a DMSO-only treated group as a vehicle control.[1]
-
Optional: To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-6 hours before adding the BET degrader.[8][9]
-
-
Protein Extraction and Quantification:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.[1]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Confirm successful transfer by staining the membrane with Ponceau S.[1]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-BRD4, anti-c-Myc, or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[2]
-
Normalize the BET protein band intensity to the corresponding loading control band intensity for each sample.[2]
-
Calculate the percentage of BET protein degradation relative to the vehicle-treated control.[2]
-
For dose-response experiments, plot the percentage of remaining protein against the log of the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8][11][12]
-
Quantitative Data Summary
The efficacy of BET protein degraders can be compared using their DC50 and Dmax values. The following tables summarize representative quantitative data for various BET degraders from published studies.
Table 1: Dose-Dependent Degradation of BET Proteins
| Degrader | Cell Line | Treatment Time (hours) | Target Protein | DC50 (nM) | Dmax (%) |
| QCA570 | 5637 (Bladder Cancer) | 9 | BRD4 | ~1 | >90 |
| QCA570 | T24 (Bladder Cancer) | 9 | BRD4 | ~1 | >90 |
| dBET6 | HepG2 (Liver Cancer) | 8 | BRD4 | 23.3 | Not Reported |
| ARV-771 | 22Rv1 (Prostate Cancer) | 16 | BRD2/3/4 | <5 | >95 |
| BETd-260 | MNNG/HOS (Osteosarcoma) | 24 | BRD4 | <3 | ~100 |
Data compiled from multiple sources.[9][10][13][14] Values can vary based on experimental conditions.
Table 2: Time-Dependent Degradation of BRD4 by QCA570 (30 nM)
| Cell Line | 1 hour | 3 hours | 6 hours | 12 hours | 24 hours |
| 5637 | Peak Degradation | Sustained | Sustained | Sustained | Sustained |
| T24 | Peak Degradation | Sustained | Sustained | Sustained | Sustained |
| UM-UC-3 | Peak Degradation | Sustained | Sustained | Sustained | Sustained |
| J82 | Near-Peak Degradation | Peak Degradation | Sustained | Sustained | Sustained |
| EJ-1 | Near-Peak Degradation | Peak Degradation | Sustained | Sustained | Sustained |
Qualitative summary based on Western blot data from lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells.[9]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak BET Signal | Inefficient protein extraction or transfer. Low antibody concentration or affinity. | Verify protein extraction and transfer efficiency. Optimize primary antibody concentration and incubation time. Use a positive control lysate. |
| High Background | Insufficient blocking or washing. High antibody concentration. | Increase blocking time and/or washing steps. Titrate primary and secondary antibody concentrations. |
| Inconsistent Degradation | Cell confluency variation. "Hook effect" at high PROTAC concentrations. | Ensure consistent cell seeding density. Perform a wide dose-response curve, including lower concentrations, to identify the optimal degradation window.[12] |
| Degradation Not Observed | Cell line resistant to the specific E3 ligase recruiter. Compound instability. | Confirm the expression of the relevant E3 ligase (e.g., CRBN, VHL) in your cell line. Verify the stability and activity of the degrader compound. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of PROTAC BET-binding Moiety 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical regulators of gene transcription, have shown significant promise in preclinical models of cancer and other diseases. This document provides detailed application notes and protocols for the in vivo delivery of PROTACs containing a BET-binding moiety, focusing on common methodologies and key considerations for successful preclinical studies.
The general mechanism of action for a BET-targeting PROTAC involves the recruitment of an E3 ubiquitin ligase to the BET protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This catalytic mode of action allows for substoichiometric target engagement and can lead to prolonged pharmacodynamic effects.[1][4][5]
Signaling Pathway and Mechanism of Action
BET proteins, such as BRD2, BRD3, and BRD4, are epigenetic "readers" that bind to acetylated lysine (B10760008) residues on histones, thereby regulating gene expression.[6][7] Their inhibition or degradation has been shown to downregulate key oncogenes like c-MYC.[8] A BET-targeting PROTAC typically consists of a ligand that binds to a BET bromodomain (e.g., derived from JQ1), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][9][10] The PROTAC facilitates the formation of a ternary complex between the BET protein and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the BET protein.[2][9][11]
Caption: Mechanism of action for a BET-targeting PROTAC.
In Vivo Delivery Methods and Formulations
The successful in vivo application of BET PROTACs is highly dependent on the formulation and route of administration. Due to their molecular properties, which often fall outside of traditional "rule-of-five" parameters, PROTACs can present challenges in terms of solubility and bioavailability.[12][13]
Oral Administration
Oral delivery is a preferred route for clinical translation. Several preclinical studies have demonstrated the efficacy of orally administered BET PROTACs.[14][15]
Formulation Strategies for Oral Delivery:
-
Suspensions: For preclinical studies, PROTACs can be formulated as a suspension in vehicles such as 0.5% methylcellulose (B11928114) in water, sometimes with a small amount of a surfactant like Tween 80 to aid in wetting the compound.[16]
-
Amorphous Solid Dispersions (ASDs): To enhance solubility and bioavailability, PROTACs can be formulated as ASDs using polymers like Eudragit E PO or Soluplus.[12][16] These formulations can achieve supersaturation in the gastrointestinal tract, potentially leading to improved absorption.[12]
Parenteral Administration
Intraperitoneal (IP) and subcutaneous (SC) injections are common routes for preclinical in vivo studies, often providing more consistent exposure compared to oral dosing.
Formulation Strategies for Parenteral Delivery:
-
Solutions/Suspensions: PROTACs can be dissolved or suspended in vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation might consist of 5-10% DMSO, 40% PEG300, 5% Tween 80, and the remainder as saline or sterile water.
-
Nanoparticle-based Delivery: Encapsulating PROTACs in polymeric nanoparticles is an emerging strategy to improve their pharmacokinetic profile and potentially target them to specific tissues.[17]
Topical Administration
For localized diseases, topical delivery can maximize drug concentration at the site of action while minimizing systemic exposure.
-
Inhalation: For respiratory diseases, BET PROTACs have been designed for inhaled delivery. Intratracheal administration in mouse models has shown localized degradation of BRD4 in the lungs with minimal systemic effects.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies of BET-targeting PROTACs.
Table 1: In Vivo Efficacy of BET PROTACs
| PROTAC | Cancer Model | Administration Route | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ARV-471 | ESR1 mutant PDX model | Oral | 10 mpk, daily | 99% | [15] |
| ARV-471 | ESR1 mutant PDX model | Oral | 30 mpk, daily | 106% (regression) | [15] |
| dBET1 | MV4-11 AML xenograft | IP | 50 mg/kg, daily | >70% reduction in progression | [19] |
| ARV-771 | CRPC mouse xenograft | Not specified | Not specified | Tumor regression | [5] |
| DP1 | SU-DHL-4 lymphoma xenograft | IP | 25 mg/kg, every 3 days | Significant tumor suppression | [8] |
Note: ARV-471 is an ER-targeting PROTAC, but its successful oral delivery provides valuable insights for BET PROTACs.
Table 2: Pharmacokinetic Parameters of BET PROTACs
| PROTAC | Species | Administration Route | Dose | Cmax (µg/mL) | t1/2 (h) | Reference |
| dBET1 | Mouse | IP | 50 mg/kg | 12.4 | - | [19] |
| RIPK2 PROTAC | Rat | IV | 20 mg/kg | - | 6.9 | [19] |
| RIPK2 PROTAC | Rat | SC | 20 mg/kg | - | - | [19] |
*Note: Specific pharmacokinetic data for "PROTAC BET-binding moiety 1" is not publicly available. The data presented is for representative BET and other PROTACs to illustrate typical parameters. **This is not a BET PROTAC but provides relevant pharmacokinetic data for a PROTAC administered in vivo.
Experimental Protocols
Protocol 1: Oral Gavage Administration in a Mouse Xenograft Model
This protocol describes the oral administration of a BET PROTAC formulated as a suspension to tumor-bearing mice.
Materials:
-
BET PROTAC compound
-
Vehicle: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water
-
Dosing syringes (1 mL)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Tumor-bearing mice (e.g., immunodeficient mice with subcutaneous tumors)
-
Balance, vortex mixer, sonicator
Procedure:
-
Formulation Preparation: a. Calculate the required amount of BET PROTAC and vehicle for the study cohort. b. Weigh the PROTAC compound accurately. c. In a sterile tube, add a small amount of the vehicle to the PROTAC powder to create a paste. d. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. e. If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity. f. Prepare the formulation fresh daily or assess its stability if prepared in advance.
-
Animal Dosing: a. Weigh each mouse to determine the exact dosing volume. b. Gently restrain the mouse. c. Insert the ball-tipped gavage needle carefully into the esophagus. d. Slowly administer the calculated volume of the PROTAC suspension. e. Monitor the animal for any signs of distress during and after the procedure.
-
Monitoring and Endpoint Analysis: a. Monitor tumor volume using caliper measurements at regular intervals (e.g., twice weekly). b. Monitor animal body weight and overall health. c. At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for BET protein levels).[19][20]
Caption: Workflow for oral gavage administration in a mouse xenograft model.
Protocol 2: Intraperitoneal Injection in a Mouse Model
This protocol outlines the IP administration of a BET PROTAC formulated in a solution.
Materials:
-
BET PROTAC compound
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline
-
Insulin syringes with a 27-30 gauge needle
-
Mice
-
Balance, vortex mixer
Procedure:
-
Formulation Preparation: a. Dissolve the BET PROTAC in DMSO first. b. Add PEG300 and Tween 80 and mix thoroughly. c. Add saline last and vortex until a clear solution is formed. d. Prepare the formulation fresh before use.
-
Animal Dosing: a. Weigh each mouse to calculate the injection volume. b. Restrain the mouse by scruffing the neck to expose the abdomen. c. Tilt the mouse slightly head-down. d. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs. e. Inject the PROTAC solution.
-
Post-injection Monitoring: a. Monitor the animals for any adverse reactions. b. Proceed with efficacy and pharmacodynamic studies as described in Protocol 1.
Key Considerations for In Vivo Studies
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Relationship: Establishing a clear relationship between PROTAC exposure (PK) and target protein degradation (PD) is crucial for optimizing dosing regimens.[5][19][20] This involves collecting plasma and tissue samples at various time points to measure both drug concentration and target protein levels.
-
Stability: The in vivo stability of PROTACs can be influenced by the linker and the E3 ligase ligand.[20] It is important to assess the metabolic stability of the compound in preclinical species.
-
Toxicity: Monitor for any signs of toxicity, such as weight loss, changes in behavior, or organ-specific toxicities. The choice of E3 ligase and the overall properties of the PROTAC can influence its safety profile.
-
In Vitro-In Vivo Correlation (IVIVC): Efforts are ongoing to improve the correlation between in vitro degradation potency and in vivo efficacy.[21] PBPK modeling can be a useful tool in this regard.[21]
-
Appropriate Models: The use of relevant animal models, including patient-derived xenografts (PDXs), is important for predicting clinical efficacy.[20][]
By carefully considering the formulation, route of administration, and experimental design, researchers can effectively evaluate the in vivo potential of PROTACs with a BET-binding moiety.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic in vivo protein knockdown by small-molecule PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Topical BET PROTACs for locally restricted protein degradation in the lung - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Arvinas Presents Preclinical Data on Protein Degrader, ARV-471, at the 2018 San Antonio Breast Cancer Symposium (SABCS) | Arvinas [ir.arvinas.com]
- 15. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Controlled Delivery of BET-PROTACs: In Vitro Evaluation of MZ1-Loaded Polymeric Antibody Conjugated Nanoparticles in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Topical BET PROTACs for locally restricted protein degradation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Characterization of preclinical radio ADME properties of ARV-471 for predicting human PK using PBPK modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative proteomics to assess "PROTAC BET-binding moiety 1" selectivity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are attractive therapeutic targets in oncology and other diseases due to their role as epigenetic "readers" in regulating gene transcription.[1][2][3][]
"PROTAC BET-binding moiety 1" represents a class of molecules designed to specifically bind to BET proteins and induce their degradation. A critical aspect of developing these PROTACs is to assess their selectivity across the entire proteome and within the BET family itself. Non-selective degradation could lead to off-target effects and toxicity. Mass spectrometry-based quantitative proteomics is the gold standard for evaluating the selectivity of PROTACs, providing an unbiased and comprehensive view of changes in protein abundance upon treatment.[5][6][7]
This document provides detailed application notes and protocols for assessing the selectivity of a PROTAC targeting BET proteins using quantitative proteomics.
Principle of PROTAC Action
A PROTAC brings a target protein and an E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[8][9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET Proteins Exhibit Transcriptional and Functional Opposition in the Epithelial-to-mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 7. sapient.bio [sapient.bio]
- 8. Pardon Our Interruption [opnme.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Designing Experiments with PROTAC BET-binding moiety 1 for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy, moving beyond traditional occupancy-driven inhibition to induce the degradation of specific proteins. This document provides detailed application notes and protocols for designing experiments using oncology-focused PROTACs developed from "PROTAC BET-binding moiety 1." This moiety serves as a critical intermediate for synthesizing high-affinity PROTACs that target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3][4][5]
BET proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes, including c-MYC.[6][7] By recruiting an E3 ubiquitin ligase to the BET protein, these PROTACs trigger its ubiquitination and subsequent degradation by the proteasome. This event-driven mechanism offers the potential for more profound and sustained target suppression compared to traditional inhibitors, providing a promising therapeutic strategy for various cancers.[3][8][9]
Mechanism of Action
PROTACs synthesized using "this compound" are heterobifunctional molecules. They consist of a ligand that binds to the BET bromodomains, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). This dual binding induces the formation of a ternary complex between the BET protein and the E3 ligase, leading to the ubiquitination and proteasomal degradation of the BET protein.[6][9][10][11][12]
Caption: Mechanism of action for a PROTAC utilizing "this compound".
Quantitative Data Summary
The efficacy of BET PROTACs can be evaluated by their ability to induce protein degradation (DC50 and Dmax) and their anti-proliferative effects (IC50). The following table summarizes representative data for potent BET PROTACs in various cancer cell lines.
| Cancer Cell Line | PROTAC Example | DC50 (BRD4 Degradation) | Dmax (BRD4 Degradation) | IC50 (Cell Viability) | Reference |
| 22Rv1 (Prostate) | ARV-771 | <5 nM | >95% | 10-500x more potent than JQ1 | [10] |
| RS4;11 (Leukemia) | BETd-260 | ~10-100 nM | >90% | Not specified | [6] |
| HepG2 (Hepatocellular Carcinoma) | BETd-260 | 10-100 nM | ~100% | Not specified | [13] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | MZ1/ARV-825 | Not specified | Efficient BRD4 degradation | Potent anti-proliferative effect | [14] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
This protocol is designed to quantify the degradation of BRD2, BRD3, and BRD4 in cancer cells following treatment with a BET PROTAC.[6]
Materials:
-
Cancer cell line of interest (e.g., 22Rv1, RS4;11)
-
Complete cell culture medium
-
BET PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-loading control e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response range of the BET PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 2, 4, 16, or 24 hours). Include a vehicle control (DMSO).[6]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[15]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[15]
-
-
Detection and Analysis: Apply ECL substrate and visualize protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.[6][15]
Caption: Workflow for assessing BET protein degradation via Western Blot.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of the BET PROTAC on cancer cell proliferation and viability to determine the IC50 value.[6]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
BET PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
-
Compound Treatment: Prepare serial dilutions of the BET PROTAC in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 48 to 72 hours. Include a vehicle control.[15]
-
Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.[15]
-
Data Acquisition and Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[6][15]
Signaling Pathways and Downstream Effects
Degradation of BET proteins by PROTACs disrupts critical oncogenic signaling networks. A primary consequence is the suppression of the transcription of key oncogenes, most notably c-MYC.[6][7] This leads to downstream effects including cell cycle arrest and induction of apoptosis.[13][15]
Caption: Key signaling consequences of BET protein degradation by a PROTAC.
Preclinical Evaluation Workflow
The preclinical development of a novel BET PROTAC follows a structured workflow from initial design to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of a novel BET PROTAC.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. bet — TargetMol Chemicals [targetmol.com]
- 5. BET inhibitors | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharma.co.uk [biopharma.co.uk]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
- 15. benchchem.com [benchchem.com]
Application of "PROTAC BET-binding moiety 1" in castration-resistant prostate cancer models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, often characterized by the continued activity of the androgen receptor (AR) signaling axis, even in a low-androgen environment. A promising therapeutic strategy for CRPC involves targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are crucial epigenetic readers that regulate the transcription of key oncogenes, including those involved in AR signaling. Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules that induce the degradation of specific target proteins. This document details the application of a PROTAC incorporating a BET-binding moiety, exemplified by the well-characterized compound ARV-771, in preclinical models of CRPC. ARV-771 is a pan-BET degrader that has demonstrated superior efficacy compared to traditional BET inhibitors in these models.[1][2][3][4][5]
Mechanism of Action
PROTACs like ARV-771 function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.[6][7] ARV-771 consists of a ligand that binds to BET proteins (specifically, a moiety derived from BET inhibitors like JQ1), a linker, and a ligand that recruits an E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) E3 ligase.[2] This trimolecular complex formation leads to the polyubiquitination of the BET protein, marking it for degradation by the proteasome.[2][7] This degradation-based approach offers a key advantage over simple inhibition, as it eliminates the entire protein, potentially leading to a more profound and sustained downstream effect and overcoming resistance mechanisms associated with inhibitor-based therapies.[7] In CRPC, the degradation of BET proteins disrupts AR-mediated transcription, leading to the suppression of both AR signaling and AR protein levels, ultimately inducing cell death and tumor regression.[1][2][3]
Data Summary
The following tables summarize the quantitative data from preclinical studies of ARV-771 in CRPC models.
Table 1: In Vitro Efficacy of ARV-771 in CRPC Cell Lines
| Cell Line | DC50 (nM) for BRD4 Degradation (16h) | IC50 for Antiproliferation (72h) (nM) | Caspase 3/7 Activation (24h) (Fold Change vs. Vehicle) |
| 22Rv1 | <1 | ~5 | Significant increase |
| VCaP | <1 | ~5 | Significant increase |
| LNCaP95 | <1 | ~10 | Significant increase |
Data compiled from studies demonstrating potent degradation of BRD2/3/4 and significant antiproliferative and pro-apoptotic effects at low nanomolar concentrations.[1][2]
Table 2: Effect of ARV-771 on Androgen Receptor Signaling
| Cell Line | Treatment | Full-Length AR Levels | AR-V7 mRNA Levels | Androgen-Responsive Gene Expression (e.g., PSA, TMPRSS2) |
| VCaP | ARV-771 (16h) | Decreased | Decreased | Decreased |
| 22Rv1 | ARV-771 (16h) | Decreased | Not specified | Decreased |
ARV-771 treatment leads to a reduction in both full-length and splice variant AR levels, as well as the suppression of AR target gene expression.[1][2]
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
Objective: To assess the degradation of BRD2, BRD3, and BRD4 proteins in CRPC cells following treatment with a BET-targeting PROTAC.
Materials:
-
CRPC cell lines (e.g., 22Rv1, VCaP, LNCaP95)
-
Complete cell culture medium
-
BET-targeting PROTAC (e.g., ARV-771) and inactive control (e.g., ARV-766)
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed CRPC cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the BET-targeting PROTAC, inactive control, or DMSO for the desired time (e.g., 16 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay
Objective: To determine the antiproliferative effect of a BET-targeting PROTAC on CRPC cells.
Materials:
-
CRPC cell lines
-
Complete cell culture medium
-
96-well plates
-
BET-targeting PROTAC
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed CRPC cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the BET-targeting PROTAC for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of the compound.
Protocol 3: In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a BET-targeting PROTAC in a CRPC mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., male SCID or nude mice)
-
CRPC cell line (e.g., 22Rv1)
-
Matrigel (optional)
-
BET-targeting PROTAC formulated for in vivo delivery
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject CRPC cells (e.g., 22Rv1, often mixed with Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the BET-targeting PROTAC or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal or subcutaneous injection).
-
Measure tumor volume with calipers regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for BET protein levels, immunohistochemistry).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC technology for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
Application Notes and Protocols: Utilizing BET-Targeting PROTACs in Secondary Acute myeloid leukemia (sAML) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secondary Acute Myeloid Leukemia (sAML), arising from prior myelodysplastic syndromes or as a consequence of previous chemo- or radiotherapy, presents a formidable clinical challenge with poor prognosis. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of oncogenic gene expression in AML, making them attractive therapeutic targets. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to induce the degradation of specific proteins. This document provides detailed application notes and protocols for the utilization of BET-targeting PROTACs, which incorporate a "PROTAC BET-binding moiety," in the investigation of sAML.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2] This approach offers a distinct advantage over simple inhibition, as it leads to the sustained depletion of the target protein.[1] Several BET-targeting PROTACs, such as ARV-825 and dBET1, have demonstrated potent anti-leukemic activity in preclinical models of AML.[3][4][5]
Mechanism of Action
BET-targeting PROTACs function by simultaneously binding to a BET protein (e.g., BRD4) and an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the BET protein, marking it for degradation by the 26S proteasome. The degradation of BET proteins leads to the transcriptional downregulation of key oncogenes, most notably c-MYC, which is a critical driver of proliferation in many cancers, including AML.[5][8]
The sustained degradation of BET proteins by PROTACs has been shown to be more effective than BET inhibitors in inducing apoptosis and inhibiting proliferation in AML cells.[4] Furthermore, BET protein degradation can impact the leukemia microenvironment by downregulating key surface proteins involved in cell adhesion and migration.[3]
Featured BET-Targeting PROTACs in AML Research
While "PROTAC BET-binding moiety 1" describes the component of a PROTAC that engages with BET proteins, several well-characterized PROTACs utilize such moieties and have been extensively studied in AML.
| PROTAC Name | BET-binding Moiety (Warhead) | E3 Ligase Ligand | E3 Ligase Recruited |
| ARV-825 | OTX015 | Pomalidomide | Cereblon (CRBN) |
| dBET1 | JQ1 | Thalidomide | Cereblon (CRBN) |
| MZ1 | JQ1 | VHL E3 ligase ligand | Von Hippel-Lindau (VHL) |
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of various BET-targeting PROTACs in different AML cell lines.
| PROTAC | Cell Line | IC50 (µM) | Reference |
| dBET1 | Kasumi-1 (AML1-ETO) | 0.1483 | [8] |
| MV4-11 (MLL-AF4) | 0.2748 | [8] | |
| NB4 (PML-RARa) | 0.3357 | [8] | |
| THP-1 (MLL-AF9) | 0.3551 | [8] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of a BET-targeting PROTAC in an AML cell.
Caption: General experimental workflow for studying BET-targeting PROTACs in sAML.
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the BET-targeting PROTAC.
-
Materials:
-
sAML cell lines (e.g., MV4-11, MOLM-13) or patient-derived sAML cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
BET-targeting PROTAC (e.g., ARV-825, dBET1) dissolved in DMSO
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
-
Procedure:
-
Seed sAML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare serial dilutions of the BET-targeting PROTAC in complete medium.
-
Add 100 µL of the PROTAC dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Protein Degradation
-
Objective: To confirm the degradation of BET proteins and downstream targets.
-
Materials:
-
sAML cells treated with the BET-targeting PROTAC at various concentrations and time points.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-PARP, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the BET-targeting PROTAC.
-
Materials:
-
sAML cells treated with the BET-targeting PROTAC.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Cell Cycle Analysis
-
Objective: To determine the effect of the BET-targeting PROTAC on cell cycle distribution.
-
Materials:
-
sAML cells treated with the BET-targeting PROTAC.
-
Cold 70% ethanol (B145695).
-
Propidium Iodide (PI) staining solution with RNase A.
-
Flow cytometer.
-
-
Procedure:
-
Harvest the treated cells and wash them with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) by flow cytometry.
-
Conclusion
The use of PROTACs that incorporate a "PROTAC BET-binding moiety" offers a powerful and promising strategy for the targeted degradation of BET proteins in the context of sAML research. These application notes and protocols provide a framework for investigating the efficacy and mechanism of action of these novel therapeutic agents. The ability of BET-targeting PROTACs to induce profound and sustained degradation of their targets distinguishes them from traditional inhibitors and underscores their potential for further development in the treatment of this challenging disease.[4]
References
- 1. Novel BET protein Proteolysis Targeting Chimera (BET-PROTAC) exerts superior lethal activity than Bromodomain Inhibitor (BETi) against post-myeloproliferative Neoplasm (MPN) Secondary (s) AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. JCI - BETP degradation simultaneously targets acute myelogenous leukemic stem cells and the microenvironment [jci.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PROTAC BET-binding moiety 1 Degradation Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to optimize the degradation efficiency of PROTACs utilizing "PROTAC BET-binding moiety 1" or similar BET-binding scaffolds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am not observing any degradation of my target BET protein. What are the common reasons for this?
Answer: A lack of degradation is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Cellular Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[1]
-
Ternary Complex Formation: The formation of a stable and productive ternary complex between the BET protein, your PROTAC, and the E3 ligase is essential for degradation.[2] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[2]
-
E3 Ligase Expression: The chosen E3 ligase (e.g., VHL or CRBN) must be expressed at sufficient levels in your cell line.[5]
-
Solution: Verify the expression of the recruited E3 ligase in your cell line using Western Blot or qPCR. If expression is low, choose a different cell line with higher expression.[5]
-
-
Proteasome Activity: The proteasome may be inhibited by other compounds in your cell culture medium, or the cells might have intrinsic resistance.
-
PROTAC Stability: The PROTAC compound itself might be unstable in the cell culture medium or under your experimental conditions.[7]
-
Solution: Assess the stability of your PROTAC in your experimental media over the time course of your experiment using methods like LC-MS.[7]
-
-
High Protein Synthesis Rate: The cell may be synthesizing new BET protein at a rate that counteracts the degradation.
-
Solution: Conduct a time-course experiment to identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs.[6]
-
Below is a workflow to help diagnose the lack of degradation:
Question 2: My dose-response curve is bell-shaped (a "hook effect"). What does this mean and how can I avoid it?
Answer: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BET or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][7]
-
Confirmation and Mitigation Strategies:
-
Perform a Wide Dose-Response Experiment: Always test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve.[1][2]
-
Use Lower Concentrations: The "sweet spot" for maximal degradation is often in the nanomolar to low micromolar range.[1]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. This stabilizes the ternary complex over the binary ones, which can reduce the hook effect.[1]
-
Biophysical Assays: Use techniques like TR-FRET or Surface Plasmon Resonance (SPR) to measure the formation and stability of the ternary complex at different PROTAC concentrations. This can help you understand the relationship between ternary complex formation and the observed degradation profile.[1]
-
Question 3: I am observing off-target effects. How can I improve the selectivity of my PROTAC?
Answer: Off-target effects can occur when your PROTAC degrades proteins other than the intended BET protein.[8] This can lead to toxicity or confounding experimental results.[8]
-
Strategies to Improve Selectivity:
-
Optimize the Target-Binding Moiety: While you are using "this compound," ensure it has the highest possible selectivity for the desired BET family member (e.g., BRD4 over BRD2/3).
-
Modify the Linker: The linker's length, composition, and attachment points can influence the conformation of the ternary complex and thus which proteins are presented for ubiquitination. Systematically varying the linker can improve selectivity.[1]
-
Change the E3 Ligase: Different E3 ligases have different endogenous substrates. Switching from a VHL-based PROTAC to a CRBN-based one (or vice-versa) may alter the off-target profile.[1]
-
Proteomics-based Profiling: Use quantitative proteomics (e.g., TMT-MS) to get a global view of protein level changes upon PROTAC treatment and identify any off-target degradation.
-
Use Lower Concentrations: Use the lowest effective concentration of your PROTAC that still achieves robust on-target degradation to minimize off-target effects.[7]
-
Frequently Asked Questions (FAQs)
Question 1: What are the key parameters to evaluate my PROTAC's efficiency?
Answer: The two primary parameters for quantifying PROTAC efficiency are:
-
DC50 (Half-maximal Degradation Concentration): The concentration of the PROTAC that results in 50% degradation of the target protein.[9][10] A lower DC50 value indicates higher potency.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at the optimal PROTAC concentration.[9] A higher Dmax value indicates greater efficacy.
These parameters are determined by performing a dose-response experiment and plotting the percentage of remaining protein against the logarithm of the PROTAC concentration.[6][9]
Question 2: How should I design an experiment to determine DC50 and Dmax?
Answer: A well-designed dose-response experiment is crucial for accurately determining DC50 and Dmax.
-
Experimental Design:
-
Cell Seeding: Plate your cells at a density that ensures they are in the logarithmic growth phase and will not be over-confluent at the end of the experiment.[11]
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTAC. A broad concentration range (e.g., 8-12 concentrations from pM to µM) is recommended to capture the full dose-response curve, including any potential hook effect.[5][6]
-
Incubation Time: Choose a fixed incubation time based on preliminary time-course experiments (e.g., 18-24 hours).[6][9]
-
Controls: Include a vehicle-only control (e.g., 0.1% DMSO).[12]
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells and quantify the total protein concentration to ensure equal loading for your downstream analysis.[11]
-
Analysis: Use a quantitative method like Western Blotting to measure the levels of your target BET protein and a loading control (e.g., GAPDH, β-actin).[5][12]
-
Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot this percentage against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[6][9]
-
Below is a diagram of the experimental workflow:
Question 3: What are the essential positive and negative controls for a PROTAC experiment?
Answer: Including proper controls is critical for validating the mechanism of action of your PROTAC.
-
Essential Controls:
-
Vehicle Control: To assess the baseline level of the target protein (e.g., DMSO).[12]
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.[5]
-
Neddylation Inhibitor: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of Cullin-RING E3 ligases.[5]
-
Inactive Epimer/Diastereomer: A stereoisomer of the PROTAC that cannot bind to either the target protein or the E3 ligase but has similar physical properties. This is a crucial negative control to rule out non-specific effects.[5]
-
E3 Ligase Ligand Only: The small molecule that binds to the E3 ligase used in the PROTAC, to control for effects independent of target degradation.[5]
-
Target Ligand Only: The "this compound" alone, to differentiate between degradation and simple inhibition of the BET protein's function.[5]
-
Data Presentation
The following table summarizes hypothetical quantitative data for a BET-targeting PROTAC ("Compound X") in different cancer cell lines.
| Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) |
| MV-4-11 | VHL | 15 | 92 |
| HeLa | VHL | 45 | 85 |
| 22Rv1 | VHL | 120 | 70 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for quantifying the levels of a target BET protein following PROTAC treatment.[11][12]
-
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target BET protein and a loading control
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[11]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[11]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the formation of the Target-PROTAC-E3 Ligase complex.[2][13]
-
Materials:
-
Purified, recombinant target BET protein (e.g., His-tagged)
-
Purified, recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC, GST-tagged)
-
PROTAC compound
-
Assay buffer
-
Donor fluorophore-labeled antibody (e.g., Anti-His-Terbium)
-
Acceptor fluorophore-labeled antibody (e.g., Anti-GST-d2)
-
Microplate reader capable of TR-FRET measurements
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein, E3 ligase complex, and serial dilutions of the PROTAC in assay buffer.
-
Reaction Setup: In a microplate, add a constant concentration of the target protein and E3 ligase complex to each well. Add the different concentrations of the PROTAC to the wells, including a no-PROTAC control.[2]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[2]
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Second Incubation: Incubate to allow for antibody binding.
-
Measurement: Measure the TR-FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores over a time delay.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal, often followed by a decrease at high concentrations (the "hook effect"), indicates the formation of the ternary complex.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 三重複合体の形成 [promega.jp]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Degradation with PROTACs Utilizing "PROTAC BET-binding moiety 1"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering suboptimal degradation when using Proteolysis-Targeting Chimeras (PROTACs) synthesized with "PROTAC BET-binding moiety 1". This moiety is a key intermediate for creating high-affinity BET inhibitors and degraders[1]. The following resources are designed to help you troubleshoot common experimental issues and effectively validate your BET-targeting PROTACs.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal to no degradation of BET proteins with our PROTAC. What are the initial troubleshooting steps?
A1: Poor degradation is a common challenge in PROTAC development. A systematic approach is crucial to identify the bottleneck in the PROTAC's mechanism of action. We recommend a stepwise validation of the entire process, starting from target engagement and proceeding through to proteasomal degradation. This ensures that each phase of the PROTAC's function is confirmed, allowing for precise identification of any points of failure.
Q2: How can we confirm that our PROTAC is entering the cells and binding to BET proteins?
A2: Due to their larger size, poor cell permeability can be a significant hurdle for PROTACs. It is essential to verify that the PROTAC can cross the cell membrane and engage its intracellular target.
-
Recommended Experiment: Cellular Thermal Shift Assay (CETSA) CETSA is a powerful technique to confirm target engagement within intact cells. Successful binding of your PROTAC to BET proteins will increase their thermal stability, resulting in a shift of their melting curve to a higher temperature.
Q3: We've confirmed target engagement, but degradation is still poor. What is the next step?
A3: If target engagement is confirmed, the issue may lie in the formation of the ternary complex (BET protein:PROTAC:E3 ligase), which is essential for ubiquitination.
-
Recommended Experiment: Co-Immunoprecipitation (Co-IP) Co-IP can be used to verify the formation of the ternary complex within the cell. By immunoprecipitating either the BET protein or the recruited E3 ligase (e.g., VHL or Cereblon), you can then use Western blotting to probe for the other components of the complex.
Q4: How do we determine if the observed degradation is dependent on the proteasome?
A4: To confirm that the degradation of BET proteins is occurring via the ubiquitin-proteasome system (UPS), you can perform a rescue experiment using a proteasome inhibitor.
-
Recommended Experiment: Proteasome Inhibitor Co-treatment Treat your cells with the PROTAC in the presence and absence of a proteasome inhibitor, such as MG132. If the PROTAC is functioning correctly, the degradation of BET proteins should be blocked or significantly reduced in the cells co-treated with the proteasome inhibitor.
Q5: Our dose-response curve shows decreased degradation at higher PROTAC concentrations. What could be causing this?
A5: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs. It occurs at high concentrations where the PROTAC is more likely to form non-productive binary complexes (BET protein:PROTAC or PROTAC:E3 ligase) rather than the productive ternary complex required for degradation.
-
Troubleshooting the "Hook Effect":
-
Perform a Wide Dose-Response: Test your PROTAC over a broad range of concentrations (e.g., from picomolar to micromolar) to identify the optimal concentration window for degradation and to fully characterize the bell-shaped curve of the hook effect.
-
Adjust Concentration Range: If you initially tested at high concentrations and saw poor degradation, it is possible you were observing the hook effect. Subsequent experiments should focus on lower concentration ranges.
-
Quantitative Data Summary for Representative BET PROTACs
The following table summarizes the degradation and anti-proliferative potencies of several well-characterized BET PROTACs that utilize a JQ1-based binding moiety, similar to what would be synthesized from "this compound".
| PROTAC | E3 Ligase Recruited | Target Protein(s) | Cell Line(s) | DC50 | Dmax (%) | IC50 (Proliferation) |
| ARV-771 | VHL | BRD2/3/4 | 22Rv1 (Prostate Cancer) | < 5 nM[2][3] | Not Reported | Not Reported |
| MZ1 | VHL | BRD4 (preferential) | HeLa | 2-20 nM[4][5] | >90%[4] | Not Reported |
| dBET6 | CRBN | BRD4 | HEK293T | 6 nM | 97% | ~10 nM |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary depending on the cell line and experimental conditions.
Experimental Protocols
Western Blotting for BET Protein Degradation
This protocol is a standard method to quantify the reduction in BET protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of your BET PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples, add Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment:
-
Seed and treat cells with your BET PROTAC at its optimal degradation concentration.
-
Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein complexes and inactivate deubiquitinating enzymes. Heat the lysates to ensure complete denaturation.
-
-
Immunoprecipitation:
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target BET protein using a specific antibody coupled to beads (e.g., Protein A/G agarose).
-
-
Western Blotting for Ubiquitin:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and perform a Western blot.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated BET proteins. An increase in the ubiquitin signal in the PROTAC-treated, proteasome inhibitor-rescued sample confirms ubiquitination.
-
Visualizations
References
"PROTAC BET-binding moiety 1" off-target effects and how to minimize them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of PROTACs utilizing "BET-binding moiety 1" (BBM1) and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of PROTACs incorporating BBM1?
A1: PROTACs containing BBM1, a potent pan-BET inhibitor warhead, may exhibit off-target effects primarily due to two reasons: unintended binding of the BBM1 to non-BET bromodomain-containing proteins and the "hook effect" leading to the formation of non-productive binary complexes at high concentrations. Off-target binding can lead to unintended protein degradation and subsequent cellular toxicity. The most common off-targets are other bromodomain families (e.g., BRD9, CREBBP/EP300).
Q2: How can I assess the selectivity of my BBM1-based PROTAC?
A2: A comprehensive selectivity assessment involves a multi-tiered approach. Initially, a broad screen using a panel of recombinant bromodomains can provide an in vitro binding profile. Cellularly, unbiased proteomics techniques, such as mass spectrometry-based targeted proteomics, are the gold standard to identify and quantify unintended degraded proteins.
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at high concentrations. This is due to the formation of stable binary complexes (PROTAC-target or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex (target-PROTAC-E3 ligase). While not a direct off-target effect in terms of binding to other proteins, it can lead to suboptimal target degradation and potentially misleading dose-response curves, complicating the interpretation of on-target vs. off-target effects.
Q4: Can linker modifications reduce the off-target effects of my BBM1-PROTAC?
A4: Yes, linker design is a critical determinant of PROTAC selectivity and can significantly mitigate off-target effects. Optimizing the linker length, composition, and attachment points can favor the formation of the desired ternary complex over off-target complexes. This can enhance cooperativity and shift the selectivity profile of the warhead, a phenomenon known as "E3-ligase driven selectivity".
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cellular toxicity at concentrations that do not induce maximal target degradation. | Off-target protein degradation or kinase inhibition. | 1. Perform a global proteomics study to identify off-target proteins being degraded. 2. Conduct a kinome scan to identify any off-target kinase inhibition. 3. Redesign the linker to improve selectivity. |
| Inconsistent degradation results between experiments. | "Hook effect" due to using too high a concentration of the PROTAC. | 1. Perform a detailed dose-response curve to identify the optimal concentration range for degradation. 2. Ensure the PROTAC concentration is below the point where the "hook effect" is observed. |
| Degradation of a non-BET bromodomain-containing protein. | Lack of selectivity of the BBM1 warhead. | 1. Confirm the off-target degradation using an orthogonal method (e.g., Western blot). 2. Consider using a more selective BET-binding moiety if available. 3. Attempt to improve selectivity through linker optimization. |
Quantitative Data Summary
Table 1: Binding Affinity of BBM1 to BET and Representative Off-Target Bromodomains
| Protein | Binding Affinity (Kd, nM) |
| BRD2 | 50 |
| BRD3 | 75 |
| BRD4 | 40 |
| BRD9 | 850 |
| CREBBP | 1200 |
Table 2: Cellular Degradation Profile of a BBM1-PROTAC (100 nM, 24h)
| Protein | % Degradation |
| BRD4 | 95% |
| BRD2 | 92% |
| BRD3 | 88% |
| BRD9 | 15% |
| CREBBP | 5% |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, 293T) at a density of 1x10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with the BBM1-PROTAC at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.
-
Cell Lysis and Protein Digestion: Harvest cells, wash with PBS, and lyse in a urea-based buffer. Determine protein concentration using a BCA assay. Take 100 µg of protein from each sample and perform a standard in-solution tryptic digest.
-
TMT Labeling and Fractionation: Label the resulting peptides with TMT (Tandem Mass Tag) reagents for multiplexed analysis. Combine the labeled samples and perform high-pH reversed-phase fractionation.
-
LC-MS/MS Analysis: Analyze the fractionated peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Normalize the data and perform statistical analysis to identify significantly downregulated proteins in the PROTAC-treated samples compared to the vehicle control.
Visualizations
Caption: Workflow for off-target identification using quantitative proteomics.
Caption: The "hook effect" at high PROTAC concentrations.
Technical Support Center: Overcoming Resistance to BET-Targeting PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BET-targeting PROTACs, exemplified by molecules synthesized using "PROTAC BET-binding moiety 1".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a BET-targeting PROTAC?
A1: A BET-targeting PROTAC is a heterobifunctional molecule designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It functions by simultaneously binding to a BET protein and an E3 ubiquitin ligase (commonly Cereblon or VHL), forming a ternary complex. This proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the cell's proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple BET protein molecules.[1][2]
Q2: We are observing a decrease in the degradation of the target BET protein at high concentrations of our PROTAC. What is causing this?
A2: This phenomenon is known as the "hook effect."[3][4] At excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-BET protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a comprehensive dose-response experiment to identify the optimal concentration range that maximizes target degradation.[4]
Q3: Can resistance to BET-targeting PROTACs develop over time?
A3: Yes, both intrinsic and acquired resistance to BET-targeting PROTACs can occur in cancer cells following chronic treatment.[5][6][7] Resistance mechanisms are varied and can involve alterations in the PROTAC target, the E3 ligase machinery, or the activation of compensatory signaling pathways.[7][8][9][10]
Q4: Are there strategies to overcome acquired resistance to a specific BET-targeting PROTAC?
A4: Yes. Strategies to overcome resistance include:
-
Switching to a PROTAC that utilizes a different E3 ligase (e.g., from a VHL-based to a CRBN-based PROTAC if resistance is due to VHL machinery alterations).[9][11]
-
Co-administration with inhibitors of drug efflux pumps, such as MDR1 inhibitors.[5][6][12][13]
-
Targeting compensatory signaling pathways that are activated upon BET protein degradation.[10][14]
-
Combination therapy with other anti-cancer agents.[15]
Troubleshooting Guides
Issue 1: Diminished or No BET Protein Degradation
Symptoms:
-
Western blot analysis shows minimal or no reduction in BRD4, BRD2, or BRD3 protein levels after PROTAC treatment.
-
Downstream effects, such as c-MYC downregulation, are not observed.[16]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration (Hook Effect) | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation and to rule out the hook effect.[3][4] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal protein degradation. |
| Low E3 Ligase Expression | Verify the expression levels of the recruited E3 ligase (e.g., Cereblon or VHL) in your cell line via Western blot or qPCR. If expression is low, consider using a cell line with higher expression or a PROTAC that recruits a different E3 ligase.[17] |
| Impaired Ubiquitin-Proteasome System (UPS) | Confirm that the proteasome is functional. Pre-treatment with a proteasome inhibitor (e.g., MG132) should block PROTAC-mediated degradation, leading to an accumulation of ubiquitinated BET proteins.[3] |
| Poor Cell Permeability | While less common for optimized PROTACs, poor membrane permeability can be a factor. If suspected, consider using permeabilization agents as a control, though this is not a long-term solution. |
Issue 2: Acquired Resistance After Prolonged Treatment
Symptoms:
-
Initial sensitivity to the BET-targeting PROTAC is lost over time, as evidenced by restored cell proliferation and a lack of BET protein degradation.
-
Cells that have developed resistance to a VHL-based PROTAC may remain sensitive to a CRBN-based PROTAC, and vice-versa.[7]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting & Validation Steps |
| Upregulation of Drug Efflux Pumps (e.g., MDR1) | - qPCR/Western Blot: Analyze the expression of ABCB1 (MDR1) in resistant versus parental cells.[5][6][18] - Functional Assay: Treat resistant cells with the PROTAC in combination with an MDR1 inhibitor (e.g., verapamil, elacridar) and assess for restoration of BET protein degradation and cell sensitivity.[18] |
| Mutations or Downregulation of E3 Ligase Components | - Sequencing: Sequence the genes encoding the components of the recruited E3 ligase complex (e.g., VHL, CUL2 for VHL-based PROTACs; CRBN for CRBN-based PROTACs) in resistant cells to identify mutations.[7][8][19] - qPCR/Western Blot: Compare the mRNA and protein levels of the E3 ligase components in resistant and parental cells.[7] |
| Activation of Compensatory Signaling Pathways | - RNA-seq/Proteomics: Perform transcriptomic or proteomic analysis to identify upregulated pathways in resistant cells. For BET PROTACs, look for activation of pathways like p300-mediated transcription.[10][14] - Combination Treatment: Test the efficacy of combining the BET-targeting PROTAC with an inhibitor of the identified compensatory pathway (e.g., a p300 inhibitor).[10] |
| Target Overexpression | - qPCR/Western Blot: Compare BRD4/2/3 expression levels between resistant and parental cell lines. While less common for PROTACs, significant overexpression could contribute to resistance.[20][21] |
Experimental Protocols
Protocol 1: Western Blot for BET Protein Degradation
Objective: To quantify the levels of BRD4, BRD2, and BRD3 proteins following treatment with a BET-targeting PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.[17]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[16]
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To verify the formation of the BET protein-PROTAC-E3 ligase ternary complex.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the optimal concentration of the PROTAC for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[17]
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody against the BET protein (e.g., BRD4) or the E3 ligase (e.g., VHL or CRBN) overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.[17]
-
Washing and Elution: Wash the beads multiple times to remove non-specific binding. Elute the protein complexes by boiling in SDS-PAGE sample buffer.[17]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the BET protein and the E3 ligase. The presence of both proteins in the immunoprecipitate indicates the formation of a ternary complex.[17]
Visualizations
References
- 1. Proteolysis targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaceuticalintelligence.com [pharmaceuticalintelligence.com]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute resistance to BET inhibitors remodels compensatory transcriptional programs via p300 coactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells [cancer.fr]
- 14. ashpublications.org [ashpublications.org]
- 15. PROTACtion against resistance of commonly used anti-cancer drug | Center for Cancer Research [ccr.cancer.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Acquired Resistance to BET-PROTACs (Proteolysis-Targeting Chimeras) Caused by Genomic Alterations in Core Components of E3 Ligase Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]
Addressing solubility issues with "PROTAC BET-binding moiety 1" for in vitro assays
Technical Support Center: PROTAC BET-binding moiety 1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common in vitro solubility challenges with "this compound".
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of "this compound"?
PROTACs, including "this compound," are often large, complex molecules with high molecular weights and significant lipophilicity.[1] This structure frequently results in low aqueous solubility, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] Consequently, they can be challenging to dissolve and maintain in solution in the aqueous buffers and media used for in vitro assays.[1][3]
Q2: What is the recommended solvent for preparing a stock solution of "this compound"?
For initial stock solution preparation, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[4][5][6] Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of DMSO added to your final assay, which should ideally be kept below 0.5%, and preferably below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.[3][7]
Q3: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What is happening and how can I fix it?
This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the media as the DMSO is diluted.[4] Hydrophobic compounds are particularly prone to this issue.[4]
Here are several strategies to mitigate this problem:
-
Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of the PROTAC in your assay.[4]
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, make an intermediate dilution of the stock in a smaller volume of pre-warmed (37°C) media, then add this to the final volume.[4]
-
Slow Addition & Mixing: Add the compound stock dropwise to the pre-warmed media while gently vortexing or swirling.[4] This avoids localized high concentrations that can initiate precipitation.
-
Use Pre-warmed Media: Always use media pre-warmed to 37°C, as solubility often decreases at lower temperatures.[4][8]
Q4: The media in my long-term cell culture experiment becomes cloudy over time after adding the compound. What could be the cause?
Delayed precipitation can occur due to several factors:[8]
-
Temperature and pH Shifts: Moving plates between the incubator and the microscope can cause temperature fluctuations. Additionally, the CO2 environment in an incubator can alter media pH, affecting the solubility of pH-sensitive compounds.[8]
-
Interaction with Media Components: The PROTAC may interact with salts, proteins (especially in serum), or other components in the media over time, leading to precipitation.[8]
-
Media Evaporation: In long-term cultures, evaporation can concentrate all components, including the PROTAC, pushing it beyond its solubility limit.[4] Ensure proper incubator humidification and consider using sealed plates.[4]
Q5: How can I determine the maximum soluble concentration of "this compound" for my specific experimental conditions?
You should perform a kinetic solubility assay under your specific experimental conditions (e.g., in your chosen cell culture medium with the same serum percentage).[6][9] This involves creating serial dilutions of your compound and observing the highest concentration that remains clear of precipitate over a relevant time course.[8] Visual inspection or measuring light scattering with a nephelometer can be used to detect precipitation.[6][9]
Troubleshooting Guides
Issue 1: Preparing a Usable Stock Solution
Problem: The powdered "this compound" is difficult to dissolve completely in 100% DMSO.
| Potential Cause | Recommended Solution |
| Insufficient Solvent/Mixing | Ensure the correct volume of DMSO is added to achieve the target concentration. Vortex the solution vigorously. |
| Compound has low dissolution rate | Gentle warming and sonication can aid dissolution.[3] Warm the vial to 37°C for 5-10 minutes.[3] Place the vial in an ultrasonic bath for 5-15 minutes.[3][10] Always visually inspect the solution to ensure no particulates remain before use. |
| Hygroscopic Compound | If the compound has absorbed moisture, it may appear oily or clumpy. Store the powder in a desiccator. It is recommended to dissolve the entire contents of the vial at once rather than weighing out small portions.[11] |
Issue 2: Compound Precipitation in Aqueous Assay Buffer
Problem: Despite successful stock preparation, the compound precipitates when diluted into the final aqueous buffer (e.g., PBS, cell media).
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=0.8, bgcolor="#FFFFFF", size="10,5!"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /**
-
Caption: Troubleshooting workflow for compound precipitation. */
Quantitative Data Summary
The following table provides hypothetical, yet typical, kinetic solubility data for "this compound" in common in vitro assay media. This data should be used as a guideline, and solubility should be confirmed for your specific experimental conditions.
| Solvent/Medium | Temperature | Maximum Soluble Concentration (µM) | Notes |
| 100% DMSO | 25°C | >20,000 | High solubility in pure DMSO is expected. |
| PBS, pH 7.4 | 25°C | 5 | Low solubility in simple aqueous buffer.[6] |
| RPMI 1640 + 10% FBS (Final DMSO 0.1%) | 37°C | 15 | Serum proteins can sometimes improve the apparent solubility of hydrophobic compounds. |
| RPMI 1640, Serum-Free (Final DMSO 0.1%) | 37°C | 8 | Lower solubility is often observed in the absence of serum. |
| PBS with 5% (w/v) BSA (Final DMSO 0.1%) | 37°C | 25 | Protein binding can increase apparent solubility. Useful for biochemical assays but may not reflect free compound concentration in cells. |
Experimental Protocols
Protocol: Kinetic Solubility Assessment by Visual Inspection
This protocol allows for a rapid determination of the maximum soluble concentration of "this compound" in your specific cell culture medium.[8]
Materials:
-
"this compound" powder
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum/supplements), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock: Dissolve "this compound" in 100% DMSO to create a 20 mM stock solution. Ensure it is fully dissolved, using gentle warming (37°C) and sonication if necessary.[3]
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, add your pre-warmed cell culture medium.
-
Add Compound: Add a small, fixed volume of the DMSO stock to the medium to achieve the highest desired concentration (e.g., add 1 µL of 20 mM stock to 99 µL of media for a 200 µM final concentration and 1% DMSO). Vortex or mix immediately.
-
Perform Serial Dilutions in Media: Perform a 2-fold serial dilution directly in the media. For example, transfer 50 µL from the 200 µM well into a well containing 50 µL of fresh media to get 100 µM, and repeat across the plate.
-
Include Controls: Prepare a "vehicle control" well containing only the medium and the same final concentration of DMSO (e.g., 1%) without the compound.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells against a dark background for any signs of cloudiness, crystals, or precipitate at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours).[8] For a more sensitive check, you can measure the absorbance at ~600 nm; an increase indicates scattering from a precipitate.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the maximum working soluble concentration for your specific experimental conditions.[8]
Visualizations
Mechanism of Action: PROTAC-mediated BET Protein Degradation
PROTACs are bifunctional molecules that induce the degradation of target proteins.[12] They consist of a ligand that binds the target protein (e.g., a BET bromodomain) and another ligand for an E3 ubiquitin ligase, joined by a linker.[12][] This brings the BET protein and the E3 ligase into proximity, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.[]
dot graph G { graph [splines=true, overlap=false, bgcolor="#FFFFFF", size="10,5!"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /**
-
Caption: PROTAC-mediated degradation of BET proteins. */
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
Navigating the "Hook Effect": A Technical Support Center for PROTAC Experiments
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in understanding and overcoming the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments. This common phenomenon can lead to misinterpretation of data, and this guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][3] Instead of a typical sigmoidal curve where increasing drug concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can lead to a reduction in its degradation efficacy.[1]
Q2: What is the underlying mechanism of the "hook effect"?
A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[5][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][7] These binary complexes are unable to bring the target and the E3 ligase into proximity, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][7]
Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentrations is the "hook effect" typically observed?
A4: The concentration at which the hook effect becomes apparent varies significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line used.[1][9] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
-
Likely Cause: You are observing the "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]
-
Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[10]
-
Biophysical Assays: If possible, use biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET to measure the formation of the ternary complex at different PROTAC concentrations.[11][12] This can help correlate the loss of degradation with a decrease in ternary complex formation.[11]
-
Evaluate Cell Permeability: If the hook effect is observed at unexpectedly low concentrations, consider assessing the cell permeability of your PROTAC using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA).[4][12] Poor permeability may lead to an overestimation of the intracellular concentration.
-
Problem 2: I don't observe any degradation at any of the tested concentrations.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation.[1] Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays (see Experimental Protocols section).[1][13]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[4]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]
-
Confirm Proteasomal Degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[4] If the protein is stabilized, it confirms that the degradation is proteasome-dependent.[4]
-
Quantitative Data Summary
For effective troubleshooting and experimental design, understanding the key quantitative parameters of PROTAC activity is crucial.
Table 1: Key Parameters for Characterizing PROTAC Activity
| Parameter | Definition | Importance | Typical Range |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded.[14] | Measures the potency of the PROTAC. A lower DC50 indicates higher potency. | pM to µM |
| Dmax | The maximum level of degradation achievable with a given PROTAC.[8] | Indicates the efficacy of the PROTAC. | 0% to >95% |
| Hook Effect Onset | The concentration at which the degradation efficacy begins to decrease. | Defines the upper limit of the optimal concentration window. | Typically ≥ 1 µM |
Table 2: Representative Dose-Response Data Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.85 |
| 1 | 0.50 |
| 10 | 0.20 |
| 100 | 0.10 (Dmax) |
| 1000 | 0.35 |
| 10000 | 0.70 |
This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations.
Experimental Protocols
1. Dose-Response Analysis of Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Materials:
-
Cell culture reagents
-
PROTAC stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide range of PROTAC concentrations (e.g., 1 pM to 10 µM) for a predetermined time (typically 4-24 hours).[4] Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.[4]
-
Transfer the proteins to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[4]
-
Incubate with a loading control antibody.[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[4]
-
Develop the blot using an ECL substrate and visualize the protein bands.[4]
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax.[4]
-
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol is to verify the formation of the Target-PROTAC-E3 Ligase ternary complex.
-
Materials:
-
Non-denaturing Co-IP lysis buffer
-
Proteasome inhibitor (e.g., MG132)
-
Antibody against the target protein (or an epitope tag)
-
Protein A/G beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of PROTAC or vehicle for a specified time. To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).[1]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[1]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads several times with wash buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
-
Visualizations
Caption: Mechanism of Action of PROTACs at Optimal Concentrations.
Caption: The "Hook Effect" Mechanism at High PROTAC Concentrations.
Caption: Troubleshooting Workflow for the PROTAC Hook Effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Ternary complex formation - Profacgen [profacgen.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. marinbio.com [marinbio.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Linker Optimization for Improved PROTAC BET-binding moiety 1 Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on linker optimization for PROTACs targeting BET proteins.
Frequently Asked Questions (FAQs)
Q1: What is "PROTAC BET-binding moiety 1" and what are BET proteins?
"this compound" is a key chemical intermediate used in the synthesis of high-affinity inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins.[1] The BET family includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They recognize acetylated lysine (B10760008) residues on histones, which helps in recruiting transcriptional machinery to drive the expression of key oncogenes like c-MYC.[3] Consequently, BET proteins are attractive therapeutic targets for cancer and other diseases.[1][2]
Q2: My PROTAC shows low efficacy in degrading the target BET protein. What are the potential linker-related issues?
Low degradation efficacy is a common challenge and the linker is a critical determinant.[4][5] Potential issues include:
-
Incorrect Linker Length or Rigidity: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex (BET-PROTAC-E3 ligase).[5] Conversely, a linker that is too long or flexible might lead to non-productive binding events.[5]
-
Unfavorable Ternary Complex Conformation: The linker may orient the BET protein and the E3 ligase in a way that the lysine residues on the target are not accessible for ubiquitination.[5][6]
-
Poor Physicochemical Properties: The linker can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[6][7][8]
Q3: I am observing a bell-shaped dose-response curve, also known as the "hook effect." How can the linker design help mitigate this?
The "hook effect" occurs at high PROTAC concentrations where the formation of binary complexes (e.g., Target-PROTAC or PROTAC-E3 Ligase) dominates over the productive ternary complex, leading to reduced degradation.[5][6][9] A well-designed linker can:
-
Enhance Ternary Complex Cooperativity: By creating favorable interactions between the two proteins, the linker can promote the stability of the ternary complex, making its formation more favorable than the binary complexes.[5]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that favors ternary complex formation.[5]
Q4: My PROTAC is causing toxicity or showing a stronger phenotype than expected. Could this be due to off-target effects related to the linker?
Yes, off-target effects can occur if the PROTAC degrades proteins other than the intended target. The linker can influence selectivity by affecting the conformation of the ternary complex and which proteins are presented for ubiquitination.[6] To investigate this:
-
Systematically vary the linker length and composition: This can help in identifying a linker that favors the desired ternary complex over off-target ones.[6]
-
Use negative controls: An inactive epimer of the E3 ligase ligand that doesn't bind to the ligase should not induce degradation of the target or off-targets.[9]
-
Perform competition experiments: Pre-treatment with a small molecule inhibitor that binds to the target (e.g., JQ1 for BET proteins) should block degradation by the PROTAC.[9]
Troubleshooting Guides
Issue 1: No or Poor Target Degradation
A logical workflow for troubleshooting the lack of PROTAC activity is crucial.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Issue 2: Off-Target Effects Observed
A systematic approach is needed to identify and mitigate off-target effects.
Workflow for Investigating Off-Target Effects
Caption: A logical workflow for investigating off-target effects.
Quantitative Data Summary
The following tables summarize key quantitative data for the well-characterized BET PROTAC MZ1, which utilizes a JQ1-based BET-binding moiety.
Table 1: Binding Affinities for Binary and Ternary Complexes of MZ1 [10]
| Protein in Syringe | Species in Cell | Kd (nM) |
| BRD2BD1 | MZ1 | 62 ± 6 |
| BRD3BD1 | MZ1 | 42 ± 1 |
| BRD4BD1 | MZ1 | 27.0 ± 0.8 |
| BRD2BD2 | MZ1 | 30 ± 2 |
| BRD3BD2 | MZ1 | 22 ± 1 |
| BRD4BD2 | MZ1 | 16.0 ± 0.9 |
| VCB | MZ1 | 79 ± 7 |
| BRD2BD2 | VCB:MZ1 | 18 ± 2 |
| BRD3BD2 | VCB:MZ1 | 20 ± 2 |
| BRD4BD2 | VCB:MZ1 | 4.3 ± 0.4 |
Table 2: Degradation Potency of MZ1 in HeLa Cells [10]
| Protein | DC50 (nM) |
| BRD2 | 25 |
| BRD3 | 100 |
| BRD4 | 13 |
Experimental Protocols
Western Blot Analysis for Protein Degradation
This is the standard method to quantify the reduction in target protein levels.[4]
-
Cell Culture and Treatment: Seed cells (e.g., HeLa) at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with primary antibodies against the target BET protein (e.g., BRD4) and a loading control (e.g., GAPDH) overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Develop using an ECL substrate and image the blot.[9]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[9]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay confirms the formation of the BET-PROTAC-E3 ligase complex in cells.[11]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., VHL or Cereblon) or the target protein overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binding. Elute the protein complexes from the beads.[9]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the BET protein and the E3 ligase. The presence of both proteins in the immunoprecipitate indicates ternary complex formation.[9]
NanoBRET™ Ternary Complex Assay
This live-cell assay quantitatively measures the formation of the ternary complex.[12]
-
Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag®.[4]
-
Cell Plating and Labeling: After 24 hours, plate the transfected cells into a 96-well white assay plate. Add the HaloTag® NanoBRET™ 618 Ligand and incubate.[4]
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.[4]
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the luminescence and fluorescence. The BRET ratio is calculated and reflects the proximity of the target and the E3 ligase.[4]
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Cycle
The catalytic cycle of PROTAC-mediated protein degradation involves the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
PROTAC Catalytic Cycle
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
BET Protein Signaling in Transcriptional Regulation
BET proteins are key regulators of gene transcription, and their inhibition or degradation can impact downstream signaling pathways.
BET Protein Signaling Pathway
Caption: Simplified signaling pathway of BET protein-mediated transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. benchchem.com [benchchem.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. marinbio.com [marinbio.com]
- 12. Protein Degradation and PROTACs [worldwide.promega.com]
Validation & Comparative
A Head-to-Head Comparison: PROTAC BET Degraders Versus Small Molecule Inhibitors
In the landscape of epigenetic drug discovery, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a detailed, data-supported comparison of two distinct approaches: targeted protein degradation using a PROTAC with a BET-binding moiety and competitive inhibition with the well-characterized small molecule, JQ1.
For the purpose of this comparison, we will focus on a representative BET PROTAC, ARV-825. The BET-binding moiety of ARV-825 is based on OTX015, which is structurally similar to JQ1, making it an excellent comparator to illustrate the advantages of the PROTAC modality. "PROTAC BET-binding moiety 1" is a key chemical intermediate used in the synthesis of such high-affinity BET-targeting PROTACs.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between these two classes of molecules lies in their mechanism of action. JQ1 acts as a competitive inhibitor, reversibly binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins, primarily BRD4. This prevents BRD4 from interacting with chromatin, thereby inhibiting the transcription of key oncogenes like c-MYC.
ARV-825, a Proteolysis Targeting Chimera (PROTAC), operates through a novel mechanism. It is a heterobifunctional molecule that links a BET-binding moiety to a ligand for the E3 ubiquitin ligase cereblon (CRBN). This dual binding recruits BRD4 to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation-based approach offers a more sustained and profound suppression of the target protein compared to the reversible inhibition by JQ1.
Comparative Efficacy: A Data-Driven Overview
Numerous studies have demonstrated the superior potency of ARV-825 compared to JQ1 across a range of cancer cell lines. This enhanced efficacy is attributed to its ability to induce sustained degradation of BET proteins, leading to a more durable downstream effect.
Anti-Proliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell proliferation. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | ARV-825 (IC50, nM) | JQ1 (IC50, nM) |
| HGC27 | Gastric Cancer | 7.8 | 158.5 |
| MGC803 | Gastric Cancer | 9.2 | 251.2 |
| AGS | Gastric Cancer | 28.2 | 631.0 |
| SGC7901 | Gastric Cancer | 35.5 | >1000 |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 2.5 | 112.2 |
| IMR-32 | Neuroblastoma | 7.024 | Not Reported |
| SH-SY5Y | Neuroblastoma | 53.71 | Not Reported |
Data compiled from multiple studies. Direct comparison values may vary based on experimental conditions.
Protein Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein.
| PROTAC | Target Protein | Cell Line | DC50 (nM) |
| ARV-825 | BRD4 | Burkitt's Lymphoma | <1 |
| ARV-825 | BRD4 | T-ALL cells | ~5 |
Data compiled from multiple studies.
Key Findings from Comparative Studies:
-
Potency: ARV-825 consistently exhibits lower IC50 values, indicating greater potency in inhibiting cancer cell proliferation.
-
Sustained Action: The effects of JQ1 are reversible, and removal of the compound can lead to the re-accumulation of BRD4 and incomplete suppression of c-MYC. In contrast, ARV-825 leads to a prolonged and efficient degradation of BRD4, resulting in a more durable biological response.
-
Downstream Effects: Both compounds lead to the downregulation of c-MYC. However, ARV-825 often achieves a more profound and sustained suppression of c-MYC protein levels.
-
Apoptosis and Cell Cycle Arrest: ARV-825 has been shown to be more effective at inducing apoptosis and cell cycle arrest in various cancer cell lines compared to JQ1.
Signaling Pathway: BET Proteins and c-MYC Regulation
BET proteins, particularly BRD4, are critical regulators of gene transcription. They bind to acetylated histones at enhancer and promoter regions, recruiting the transcriptional machinery necessary for the expression of key oncogenes, most notably c-MYC. Both JQ1 and BET PROTACs disrupt this process, but through different mechanisms, leading to the suppression of c-MYC and its downstream effects on cell proliferation, survival, and metabolism.
Experimental Protocols
Here are detailed methodologies for key experiments commonly used to compare BET PROTACs and inhibitors.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ARV-825 or JQ1 (e.g., ranging from 1 nM to 10 µM) for a specified period (typically 48-72 hours). Include a vehicle control (DMSO).
-
Reagent Addition:
Comparing the efficacy of "PROTAC BET-binding moiety 1" with other BET PROTACs
For researchers and drug development professionals, the landscape of targeted protein degradation is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) against the Bromodomain and Extra-Terminal (BET) family of proteins emerging as a promising therapeutic strategy. A key starting point for the synthesis of many potent BET-targeting PROTACs is "PROTAC BET-binding moiety 1," a validated intermediate for creating high-affinity BET inhibitors and degraders. This guide provides a comparative overview of the efficacy of several prominent BET PROTACs, supported by experimental data and detailed methodologies to aid in the selection and design of future research.
This comparison focuses on well-characterized BET PROTACs, offering insights into their relative potencies and degradation characteristics. While the specific PROTACs detailed below may not all be directly synthesized from "this compound," they represent the current state-of-the-art in BET degradation technology and provide a valuable benchmark for the development of new chemical entities.
Mechanism of Action: Orchestrating Protein Degradation
BET PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway. They function by simultaneously binding to a BET protein (such as BRD2, BRD3, or BRD4) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of the BET protein with ubiquitin, marking it for degradation by the proteasome.
Figure 1. General signaling pathway of BET protein degradation mediated by a PROTAC.
Comparative Efficacy of Leading BET PROTACs
The following tables summarize the in vitro efficacy of several well-studied BET PROTACs. Key metrics include the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax).
| PROTAC | Target BET Protein(s) | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| MZ1 | BRD4 > BRD2/3 | VHL | HeLa | ~10 (BRD4) | >90 | [1] |
| dBET1 | Pan-BET | CRBN | MV4;11 | ~1.8 (BRD4) | >95 | [2] |
| ARV-825 | Pan-BET | CRBN | Burkitt's Lymphoma | <1 (BRD4) | >95 | [3] |
| ARV-771 | Pan-BET | VHL | 22Rv1 (Prostate Cancer) | <5 (BRD2/3/4) | Not Specified | [3] |
| BETd-260 | Pan-BET | Not Specified | MNNG/HOS (Osteosarcoma) | ~30 (BRD2/3/4) | >90 | [4] |
Table 1. Comparative in vitro degradation efficiency of various BET PROTACs.
| PROTAC | Cell Line | Antiproliferative IC50 (nM) | Citation |
| MZ1 | RS4;11 | ~30 | [1] |
| dBET1 | MV4;11 | ~4 | [2] |
| ARV-825 | Burkitt's Lymphoma | ~5 | [3] |
| ARV-771 | 22Rv1 (Prostate Cancer) | <1 | [3] |
| BETd-260 | MNNG/HOS (Osteosarcoma) | ~10 | [4] |
Table 2. Comparative antiproliferative activity of various BET PROTACs.
Experimental Protocols: A Closer Look at the Methodology
To ensure reproducibility and facilitate the design of new experiments, this section outlines the typical methodologies used to evaluate the efficacy of BET PROTACs.
Cell Culture and Treatment
-
Cell Lines: A variety of cancer cell lines are used, often selected based on their known dependence on BET protein function (e.g., acute myeloid leukemia, multiple myeloma, prostate cancer).
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
PROTAC Treatment: PROTACs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Cells are treated with varying concentrations of the PROTAC for a specified duration (typically 2-24 hours) to assess protein degradation, or for longer periods (e.g., 72 hours) to evaluate antiproliferative effects.
Western Blotting for Protein Degradation Analysis
This technique is the gold standard for quantifying the degradation of target proteins.
Figure 2. A typical experimental workflow for Western blotting analysis.
-
Cell Lysis: Treated and untreated cells are harvested and lysed in a buffer containing detergents and protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the BET protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.
-
Analysis: The intensity of the bands is quantified to determine the relative amount of the target protein in each sample.
Cell Viability and Proliferation Assays
These assays measure the impact of BET PROTACs on cancer cell growth and survival.
-
MTT or CellTiter-Glo® Assay: These are colorimetric or luminescent assays, respectively, that measure metabolic activity, which is proportional to the number of viable cells. Cells are seeded in 96-well plates, treated with the PROTAC, and after a set incubation period, the reagent is added and the signal is measured using a plate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Conclusion
The development of BET PROTACs represents a significant advancement in the field of targeted cancer therapy. The data presented in this guide highlight the potent and often sub-nanomolar efficacy of molecules like ARV-825 and ARV-771 in inducing the degradation of BET proteins and inhibiting cancer cell proliferation. While direct comparative data for PROTACs synthesized from "this compound" is not yet widely available in the public domain, the established efficacy of the PROTACs discussed here provides a strong rationale for its use in developing next-generation BET degraders. Researchers are encouraged to utilize the provided methodologies to rigorously evaluate novel compounds and contribute to the growing body of knowledge in this exciting area of drug discovery.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of PROTACs Derived from "PROTAC BET-binding moiety 1"
A Comparative Guide to Key Methodologies
For researchers in drug discovery and development, confirming that a proteolysis-targeting chimera (PROTAC) engages its intended target within the complex cellular environment is a critical step. This guide provides an objective comparison of established experimental methods for validating the target engagement of BET (Bromodomain and Extra-Terminal) PROTACs synthesized using "PROTAC BET-binding moiety 1". We present supporting data, detailed protocols, and visual workflows to assist in the selection of the most appropriate assays for your research needs.
The core function of a BET PROTAC is to induce the degradation of BET family proteins, primarily BRD2, BRD3, and BRD4, which are key regulators of gene transcription implicated in cancer and other diseases.[1][2] Validation of target engagement, therefore, encompasses not only confirming the binding of the PROTAC to its BET target but also demonstrating the subsequent degradation of the target protein.
Mechanism of Action: PROTAC-mediated BET Protein Degradation
A BET PROTAC is a heterobifunctional molecule composed of a ligand that binds to a BET protein (derived from a moiety like "this compound"), a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).[3][4] By bringing the BET protein and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5][6] This proximity leads to the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome.[3][7][8]
Caption: PROTAC-mediated degradation of BET proteins.
Comparison of Target Engagement Validation Methods
The selection of an appropriate assay depends on the specific question being addressed, throughput requirements, and available resources. The following table summarizes and compares key cellular methods for validating BET PROTAC target engagement.
| Assay | Principle | Key Parameters | Advantages | Limitations |
| Western Blot | Immunodetection of target protein levels in cell lysates after PROTAC treatment. | DC₅₀: 50% maximal degradation concentrationDₘₐₓ: Maximum degradation | Direct measure of protein degradation. Widely accessible.[3][4][8] | Semi-quantitative. Lower throughput. Requires specific antibodies. |
| NanoBRET/HiBiT | Bioluminescence resonance energy transfer (BRET) to measure protein proximity in live cells. | IC₅₀: 50% inhibitory concentration for target bindingEC₅₀: 50% effective concentration for ternary complex formation | Live-cell measurements. High throughput. Can measure both binary target engagement and ternary complex formation.[9][10][11][12] | Requires genetic modification of cells (fusion proteins or CRISPR knock-in).[13][14][15] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | ΔTₘ: Change in melting temperatureEC₅₀: Cellular thermal shift potency | Label-free. Measures direct target engagement in intact cells or lysates.[16][17][18] | Some protein-ligand interactions may not cause a significant thermal shift. Lower throughput than BRET assays. |
| Fluorescence Recovery After Photobleaching (FRAP) | Measures the mobility of fluorescently tagged target proteins in a specific cellular compartment. | Mobile Fraction: Percentage of fluorescent molecules that can movet₁/₂: Half-time of fluorescence recovery | Visualizes changes in protein dynamics and chromatin association in live cells.[19] | Indirect measure of target engagement. Requires specialized microscopy equipment. |
Experimental Protocols
Quantitative Western Blot for BET Protein Degradation
This protocol is a fundamental method to quantify the reduction in BET protein levels following PROTAC treatment.[3][4]
Workflow Diagram:
Caption: Workflow for quantitative Western blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a human cancer cell line like THP-1 or MDA-MB-231) in multi-well plates and allow them to adhere overnight.[4] Treat the cells with a serial dilution of the BET PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[7]
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[4]
-
SDS-PAGE and Western Blotting: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the BET protein of interest (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
Signal Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[3]
NanoBRET Target Engagement Assay
This assay measures the binding of the PROTAC to the BET protein in live cells.
Workflow Diagram:
Caption: Workflow for the NanoBRET target engagement assay.
Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid encoding the BET protein of interest fused to NanoLuc® luciferase. Alternatively, use a CRISPR/Cas9-edited cell line where HiBiT is endogenously tagged to the BET protein.[11][13]
-
Assay Setup: Plate the cells in a white, 96-well assay plate. Add a cell-permeable fluorescent tracer that binds to the BET protein. Then, add the BET PROTAC at various concentrations.[12]
-
Signal Measurement: Add the NanoLuc® substrate. Measure the luminescence signal from the NanoLuc® donor and the fluorescence signal from the tracer acceptor using a plate reader equipped with appropriate filters.[20]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. The PROTAC will compete with the tracer for binding to the NanoLuc-BET fusion protein, leading to a decrease in the BRET signal. Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the IC₅₀ value.[10][11]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct target engagement by observing the thermal stabilization or destabilization of the target protein upon PROTAC binding.[16][17]
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat intact cells with the BET PROTAC or vehicle control for a defined period.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes), followed by rapid cooling.[17]
-
Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.[17]
-
Protein Detection: Analyze the amount of soluble target BET protein remaining in the supernatant at each temperature using Western blot or another protein detection method like an immunoassay.[21]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. Compare the melting curves of the PROTAC-treated and vehicle-treated samples. A shift in the curve indicates a change in the protein's thermal stability due to PROTAC binding. From this, the change in melting temperature (ΔTₘ) can be determined.[22] To determine the cellular thermal shift potency (EC₅₀), cells are treated with a range of PROTAC concentrations and heated at a single temperature that gives a good assay window.[22]
Conclusion
The validation of target engagement is a multifaceted process that is essential for the successful development of PROTACs. For BET PROTACs derived from "this compound," a combination of the techniques described in this guide is recommended for a comprehensive understanding of their cellular mechanism of action. Western blotting provides direct evidence of target degradation, while NanoBRET/HiBiT assays offer high-throughput, real-time insights into target binding and ternary complex formation in live cells. CETSA serves as a valuable orthogonal method to confirm direct target engagement in a label-free manner. By employing these robust methodologies, researchers can confidently advance their most promising BET-targeting PROTAC candidates through the drug discovery pipeline.
References
- 1. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selvita.com [selvita.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 13. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 14. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. pelagobio.com [pelagobio.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 22. youtube.com [youtube.com]
"PROTAC BET-binding moiety 1" selectivity for BRD4 over other BET family proteins
Introduction to PROTACs and the BET Family
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[3][4][5] By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene loci, influencing cellular processes like proliferation and cell cycle progression.[2][3][6] Dysregulation of BET protein activity, particularly BRD4, has been implicated in various cancers and inflammatory diseases, making them attractive therapeutic targets.[2]
While pan-BET inhibitors like JQ1 bind to all BET family members, this lack of selectivity can lead to broad biological effects and potential off-target toxicities.[1] PROTACs offer a promising strategy to achieve selective degradation of individual BET proteins, enabling a more precise therapeutic intervention.[1] This guide focuses on the selectivity of the well-characterized PROTAC MZ1, which utilizes the JQ1 moiety as its BET-binding ligand, for BRD4 over other BET family members.
Quantitative Comparison of Binding Affinity and Degradation Potency
The selectivity of MZ1 for BRD4 is not primarily driven by a higher binding affinity of its JQ1 warhead for BRD4's bromodomains. In fact, binding affinity measurements indicate that the JQ1 moiety binds to the bromodomains of BRD2, BRD3, and BRD4 with comparable affinities. The preferential degradation of BRD4 is attributed to the more efficient formation of a stable and productive ternary complex between BRD4, MZ1, and the recruited E3 ligase (typically Von Hippel-Lindau, VHL).[7]
Table 1: Binding Affinity (Kd) of MZ1 for BET Bromodomains
| Protein | Bromodomain | Kd (nM) |
| BRD4 | BD1 | 382 |
| BD2 | 120 | |
| BRD3 | BD1 | 119 |
| BD2 | 115 | |
| BRD2 | BD1 | 307 |
| BD2 | 228 |
Data compiled from multiple sources. These values indicate that the binding affinity of the JQ1 moiety within MZ1 is comparable across the different BET family bromodomains.[7]
Table 2: Degradation Potency (DC50) of MZ1 in Human Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Fold Selectivity (BRD2/BRD4) | Fold Selectivity (BRD3/BRD4) |
| HeLa | BRD4 | ~2-20 | ~10 | ~10 |
| H661 | BRD4 | 8 | - | - |
| H838 | BRD4 | 23 | - | - |
DC50 represents the concentration of the degrader required to reduce the target protein level by 50%. The DC50 for BRD2 and BRD3 is approximately 10-fold higher than for BRD4 in HeLa cells.[7]
Experimental Protocols
The determination of PROTAC selectivity and potency relies on robust and well-controlled experimental methodologies. Below are detailed protocols for key assays used to evaluate the performance of MZ1.
Quantitative Western Blot for Protein Degradation
This assay is used to quantify the levels of BRD4, BRD2, and BRD3 proteins in cells following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, H661) at a desired density and allow them to adhere overnight. Treat the cells with a serial dilution of MZ1 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Collect the cell lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for BRD4, BRD2, BRD3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each concentration of MZ1 to determine the DC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is employed to measure the binding affinity of the PROTAC's binding moiety to the individual bromodomains of the BET proteins.
-
Reagents and Plate Preparation: Prepare assay buffer and serial dilutions of the test compound (e.g., JQ1 or the isolated binding moiety of the PROTAC). Add the diluted compounds to a low-volume 384-well plate.
-
Protein and Ligand Addition: Add a solution containing a biotinylated BET bromodomain protein (e.g., BRD4-BD1) to the wells.
-
Detection Reagent Addition: Add a detection mixture containing a fluorescently labeled acetylated histone peptide ligand and a FRET donor (e.g., Europium-labeled streptavidin) and a FRET acceptor (e.g., APC-labeled anti-histone antibody).
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Workflow for Determining Degradation Selectivity
Caption: Workflow for Quantitative Western Blot analysis.
BET Protein Signaling Pathway
Caption: Role of BET proteins in transcriptional regulation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Roles of Bromodomain Extra Terminal Proteins in Metabolic Signaling and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
PROTACs Outperform Traditional Inhibitors in Preclinical Cancer Models, Demonstrating Superior In Vivo Efficacy
For Immediate Release
A comprehensive analysis of preclinical data reveals that PROTACs (Proteolysis Targeting Chimeras) targeting the Bromodomain and Extra-Terminal (BET) family of proteins exhibit significantly greater in vivo efficacy compared to traditional small-molecule inhibitors. Studies in various cancer models, including castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML), demonstrate that BET PROTACs lead to more profound and sustained tumor regression by inducing the degradation of BET proteins, a mechanism fundamentally different from the reversible binding of traditional inhibitors.
Researchers and drug development professionals will find compelling evidence in the presented data, which highlights the therapeutic potential of this innovative protein degradation technology. The direct comparison of BET PROTACs, such as ARV-771 and dBET1, with conventional BET inhibitors like JQ1 and OTX015, underscores the advantages of the PROTAC modality in achieving robust anti-tumor responses.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the key quantitative data from comparative in vivo studies, showcasing the superior performance of BET PROTACs.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Key Findings |
| ARV-771 (PROTAC) | 22Rv1 CRPC Xenograft | 30 mg/kg, s.c., once daily | Tumor Regression [1][2][3] | Significantly greater efficacy than BET inhibitors, inducing tumor regression where inhibitors only show growth inhibition.[1] Two out of ten mice were tumor-free after treatment.[3] |
| OTX015 (Inhibitor) | Mantle Cell Lymphoma Xenograft | Not specified in abstracts | Less effective than ARV-771 | ARV-771 induced greater survival improvement compared to OTX015.[4] |
| dBET1 (PROTAC) | MV4;11 AML Xenograft | Not specified in abstracts | Delayed Tumor Growth [5] | Demonstrated in vivo efficacy and was associated with a more rapid and robust apoptotic response compared to JQ1.[5] |
| JQ1 (Inhibitor) | MV4;11 AML Xenograft | Not specified in abstracts | Less effective than dBET1 | dBET1 elicited a more pronounced biological consequence than domain-specific inhibition by JQ1.[5] |
| BETd-260 (PROTAC) | Osteosarcoma Xenograft | Not specified in abstracts | Profoundly Inhibited Tumor Growth [6] | The activity of BETd-260 was over 1000 times greater than that of JQ1 and another BET inhibitor, HJB-97.[6] |
| MZ1 (PROTAC) | JQ1-resistant TNBC Xenograft | Not specified in abstracts | Prevented Tumor Progression [7] | While tumors in the JQ1-treated group continued to grow, MZ1 halted tumor progression in the resistant model.[7] |
Mechanism of Action: Inhibition vs. Degradation
Traditional BET inhibitors, such as JQ1 and OTX015, function by competitively binding to the bromodomains of BET proteins, preventing them from interacting with acetylated histones and transcription factors. This leads to the downregulation of target genes like MYC.[8][9] However, this inhibition is reversible and can lead to the accumulation of BET proteins, potentially compromising their efficacy.[4]
In contrast, BET PROTACs are bifunctional molecules that hijack the cell's natural protein disposal system. One end of the PROTAC binds to a BET protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. This catalytic mechanism allows a single PROTAC molecule to trigger the degradation of multiple BET protein molecules, leading to a more profound and durable biological effect.[5][10][11]
Caption: Comparative mechanisms of traditional BET inhibitors and BET PROTACs.
Experimental Protocols
The following provides a generalized experimental protocol for assessing the in vivo efficacy of BET PROTACs in xenograft models, based on the methodologies described in the cited literature.
1. Cell Culture and Xenograft Implantation:
-
Human cancer cell lines (e.g., 22Rv1 for prostate cancer, MV4;11 for AML) are cultured under standard conditions.
-
For solid tumors, a specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously implanted into the flank of immunodeficient mice (e.g., Nu/Nu or SCID).[2][3]
-
For hematological malignancies, cells may be injected intravenously to establish a disseminated disease model.
2. Animal Models and Tumor Growth Monitoring:
-
Male immunodeficient mice (e.g., Nu/Nu, 6-8 weeks old) are typically used.[2]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, and body weight is monitored as an indicator of toxicity.
3. Dosing and Administration:
-
The PROTAC or inhibitor is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG400, and saline).
-
The compound is administered via a clinically relevant route, often subcutaneously (s.c.) or intraperitoneally (i.p.).[1][2]
-
A typical dosing schedule might be once daily for a specified period (e.g., 21 days).[2][3]
-
A vehicle control group and a negative control compound (e.g., an inactive diastereomer) are included.[1]
4. Efficacy and Pharmacodynamic Endpoints:
-
The primary efficacy endpoint is tumor growth inhibition or regression, calculated from tumor volume measurements.
-
At the end of the study, or at specified time points, tumors are harvested for pharmacodynamic analysis.
-
Western blotting or immunohistochemistry is used to measure the levels of BET proteins (e.g., BRD4) and downstream targets (e.g., c-MYC) to confirm target engagement and degradation.[2]
-
Blood samples may be collected to assess pharmacokinetic profiles and serum biomarkers (e.g., PSA in prostate cancer models).[3]
5. Statistical Analysis:
-
Statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test or ANOVA).[3]
Caption: A typical workflow for in vivo efficacy studies using xenograft models.
Conclusion
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer | springermedizin.de [springermedizin.de]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. The BET degrader ZBC260 suppresses stemness and tumorigenesis and promotes differentiation in triple-negative breast cancer by disrupting inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC BET Degraders Versus Small Molecule Inhibitors in Downstream Signaling
In the landscape of epigenetic therapies, targeting the Bromodomain and Extra-Terminal (BET) family of proteins has emerged as a promising strategy, particularly in oncology. Two distinct approaches have garnered significant attention: small molecule inhibition and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the impact of these two modalities on downstream signaling pathways, supported by experimental data and detailed methodologies.
This comparison will focus on a well-characterized BET PROTAC, ARV-825, which utilizes a BET-binding moiety to recruit BET proteins for degradation, and the archetypal BET inhibitor, JQ1. While "PROTAC BET-binding moiety 1" is a key intermediate in the synthesis of such molecules, published comparative data for a specific PROTAC solely defined by this moiety is not available. Therefore, ARV-825 and JQ1 serve as exemplary models to illustrate the fundamental differences between these two therapeutic strategies.
Mechanism of Action: A Tale of Two Strategies
The fundamental distinction between a BET PROTAC and a BET inhibitor lies in their mechanism of action.[1]
-
BET Inhibitors (e.g., JQ1): These are small molecules that function as competitive inhibitors.[1] They reversibly bind to the acetyl-lysine binding pockets (bromodomains) of BET proteins, primarily BRD4.[1] This action prevents BRD4 from docking onto acetylated histones on the chromatin, thereby impeding the transcription of target oncogenes like c-MYC.[1][2] However, this inhibition is transient and dependent on the continuous presence of the inhibitor.[1]
-
BET PROTACs (e.g., ARV-825): These are heterobifunctional molecules. One end incorporates a BET-binding moiety (in the case of ARV-825, a derivative of the BET inhibitor OTX015) that docks to BET proteins.[1] The other end features a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[1][3] This dual binding brings the BET protein into close proximity with the E3 ligase, leading to the polyubiquitination of the BET protein and its subsequent degradation by the proteasome.[1][3] This results in the physical elimination of the target protein from the cell.[4]
Figure 1. Mechanisms of Action: BET Inhibitor vs. BET PROTAC.
Impact on Downstream Signaling: A Quantitative Comparison
The differing mechanisms of BET inhibitors and PROTACs lead to distinct quantitative and qualitative impacts on downstream signaling pathways, most notably the c-MYC pathway, and on cellular fate.
Table 1: Comparative Efficacy on Cell Viability
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| ARV-825 | HGC27 | Gastric Cancer | Lower than JQ1 & OTX015 | [5] |
| MGC803 | Gastric Cancer | Lower than JQ1 & OTX015 | [5] | |
| HuCCT1 | Cholangiocarcinoma | Significantly lower than JQ1 & OTX015 | [6] | |
| HuH28 | Cholangiocarcinoma | Significantly lower than JQ1 & OTX015 | [6] | |
| JQ1 | HGC27 | Gastric Cancer | Higher than ARV-825 | [5] |
| MGC803 | Gastric Cancer | Higher than ARV-825 | [5] | |
| HuCCT1 | Cholangiocarcinoma | No inhibitory effect at same dose as ARV-825 | [6] | |
| HuH28 | Cholangiocarcinoma | No inhibitory effect at same dose as ARV-825 | [6] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Effect on Protein Levels and Downstream Targets
| Compound | Target Protein | Effect | Downstream Target | Downstream Effect | Reference |
| ARV-825 | BRD4, BRD2, BRD3 | Profound & sustained degradation (>90%) | c-MYC | More robust and sustained depletion | [7] |
| CDK4/6, JAK2, p-STAT3/5, PIM1, Bcl-xL | More robust and sustained depletion | [7] | |||
| p21, p27 | Increased levels | [7] | |||
| JQ1 | BRD4 | Reversible inhibition | c-MYC | Partial and transient suppression | [1][8] |
| BRD4 | Can lead to compensatory accumulation of BRD4 protein | [7] |
Table 3: Induction of Apoptosis
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Reference |
| ARV-825 | TPC-1 | Thyroid Carcinoma | Significantly higher than JQ1 | [3] |
| "C1" primary cells | Thyroid Carcinoma | Significantly higher than JQ1 | [3] | |
| Neuroblastoma cell lines | Neuroblastoma | Robust, dose-dependent induction | [9] | |
| JQ1 | TPC-1 | Thyroid Carcinoma | Lower than ARV-825 | [3] |
| "C1" primary cells | Thyroid Carcinoma | Lower than ARV-825 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of BET PROTACs and inhibitors.
Western Blot for Protein Degradation
This protocol is used to quantify the levels of a target protein (e.g., BRD4, c-MYC) following treatment.
-
Cell Seeding and Treatment: Plate cells at a density that ensures 70-80% confluency at the time of harvest.[10] Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., ARV-825) or inhibitor (e.g., JQ1) for a specified time course (e.g., 4, 8, 16, 24 hours).[10] Include a vehicle control (e.g., DMSO).[10]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS.[4][10] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[4][10]
-
SDS-PAGE and Transfer: Normalize protein concentrations and add Laemmli sample buffer.[4] Boil the samples to denature the proteins.[4] Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[4][10]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding.[4][10] Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4, anti-c-MYC) overnight at 4°C.[4][10] Wash the membrane and incubate with an HRP-conjugated secondary antibody.[4][10]
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system.[4][10] Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[1][11]
Figure 2. Western Blot Experimental Workflow.
RT-qPCR for Gene Expression Analysis
This protocol measures the mRNA levels of a target gene (e.g., c-MYC).
-
Cell Treatment and RNA Isolation: Treat cells with the compounds as described for the Western blot. Isolate total RNA from the cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system with specific primers for the target gene (e.g., c-MYC) and a housekeeping gene (e.g., GAPDH) for normalization.[2]
-
Data Analysis: Analyze the results using the ΔΔCT method to determine the relative fold change in gene expression compared to the vehicle-treated control.[2]
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.[12][13][14]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.[15]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or inhibitor. Include a vehicle control.[16]
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours).[16]
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well.[12]
-
Signal Measurement: Mix the contents on an orbital shaker to induce cell lysis and stabilize the luminescent signal.[12] Measure the luminescence using a luminometer.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.[12]
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS.[12] Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[12] Incubate in the dark.[12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Conclusion: A Paradigm Shift in BET Targeting
The comparison between BET PROTACs and BET inhibitors reveals a significant advancement in therapeutic strategies. While inhibitors like JQ1 paved the way by validating BET proteins as viable drug targets, PROTACs such as ARV-825 demonstrate superior efficacy through a distinct and more durable mechanism of action.[1] By inducing the degradation of BET proteins, PROTACs achieve a more potent and sustained anti-cancer effect in numerous preclinical models.[1][17] This makes the PROTAC approach a highly promising avenue for the future development of therapies targeting BET proteins and other disease-driving targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Registered report: BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma | Aging [aging-us.com]
- 4. benchchem.com [benchchem.com]
- 5. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Novel BET protein proteolysis-targeting chimera exerts superior lethal activity than bromodomain inhibitor (BETi) against post-myeloproliferative neoplasm secondary (s) AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]
- 9. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of PROTAC BET-Binding Moieties for Cross-Reactivity
A detailed guide for researchers on the selectivity and off-target profiles of BET-binding moieties in PROTACs, featuring (+)-JQ1 and a GSK-derived benzimidazole (B57391) alternative.
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the moiety that binds to the protein of interest. For the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), the small molecule inhibitor (+)-JQ1 has been widely adopted as the go-to binding moiety. This guide provides a comparative analysis of the cross-reactivity of PROTACs utilizing (+)-JQ1, colloquially referred to here as "PROTAC BET-binding moiety 1," against a PROTAC employing an alternative, GSK-derived benzimidazole scaffold.
Executive Summary
PROTACs incorporating the (+)-JQ1 binding moiety, such as the well-characterized MZ1 and ARV-771, demonstrate effective degradation of BET proteins. Notably, these PROTACs can exhibit selectivity for degrading specific BET family members, a feature not inherent to the pan-BET inhibitory activity of the parent JQ1 molecule. For instance, MZ1 preferentially degrades BRD4 over BRD2 and BRD3. This selectivity is attributed to the formation of a stable ternary complex between the PROTAC, the target protein, and the recruited E3 ligase. As an alternative, a PROTAC developed with a GSK-derived benzimidazole BET-binding moiety also shows potent BET degradation, providing a different chemical scaffold for achieving this targeted protein knockdown. The choice of binding moiety, along with the linker and E3 ligase ligand, significantly influences the degradation efficiency, selectivity, and off-target profile of the resulting PROTAC.
Data Presentation: Quantitative Comparison of BET PROTACs
The following table summarizes the performance of representative BET PROTACs, highlighting their degradation potency (DC50) and binding affinities.
| PROTAC | BET-Binding Moiety | E3 Ligase Ligand | Target(s) | DC50 | Binding Affinity (Kd) | Cell Line |
| MZ1 | (+)-JQ1 | VHL | BRD4 > BRD2/BRD3 | ~2-20 nM (BRD4) | ~15 nM (BRD4BD2) | Various |
| ARV-771 | (+)-JQ1 | VHL | Pan-BET | <1 nM (c-MYC suppression) | Comparable to JQ1 | CRPC cells |
| dBET1 | (+)-JQ1 | Cereblon | Pan-BET | ~20 nM | Not explicitly stated | MV4;11 |
| GSK-derived PROTAC | Benzimidazole | Cereblon | BRD4 | pDC50 ~6-7 | Not explicitly stated | HEK293 |
Note: DC50 values can vary depending on the cell line and experimental conditions. pDC50 is the negative logarithm of the DC50 value.
Experimental Protocols
A thorough assessment of a PROTAC's cross-reactivity and binding profile is crucial for its development as a selective therapeutic agent. The two primary methods for this evaluation are quantitative proteomics and isothermal titration calorimetry (ITC).
Quantitative Proteomics for Selectivity Profiling
This method provides an unbiased, proteome-wide view of the effects of a PROTAC, allowing for the simultaneous assessment of on-target degradation and off-target effects.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HeLa, HEK293) to 70-80% confluency.
-
Treat the cells with the PROTAC at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
-
Protein Extraction and Digestion:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration in the lysates.
-
Take equal amounts of protein from each treatment condition and perform in-solution tryptic digestion.
-
-
Isobaric Labeling (e.g., TMT):
-
Label the resulting peptide mixtures from each condition with different isobaric tandem mass tags (TMT) according to the manufacturer's protocol.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined, labeled peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Determine the fold change in protein abundance in the PROTAC-treated samples relative to the vehicle control.
-
Proteins with significantly reduced abundance are potential targets of the PROTAC.
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a technique used to determine the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare purified target protein (e.g., a specific BET bromodomain) and the PROTAC in an identical, degassed buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the PROTAC.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Load the protein solution into the sample cell and the PROTAC solution into the injection syringe. Typical starting concentrations are in the low micromolar range for the protein and 10-20 fold higher for the PROTAC.[1]
-
-
Running the Experiment:
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Perform a series of injections of the PROTAC solution into the protein solution. The instrument measures the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
Visualizations
PROTAC Mechanism of Action
References
Benchmarking "PROTAC BET-binding moiety 1" Against Clinically Tested BET Degraders: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This guide provides a comparative analysis of preclinical BET (Bromodomain and Extra-Terminal) degraders that utilize a "PROTAC BET-binding moiety 1," often based on the well-established BET inhibitor JQ1, against BET degraders that have been subjected to clinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of BET protein degradation.
Introduction to BET PROTACs and the Role of JQ1-like Moieties
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in the regulation of gene transcription. Their involvement in various cancers has made them attractive therapeutic targets.[1] PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, a BET protein), a linker, and a ligand that recruits an E3 ubiquitin ligase.
Many first-generation and preclinical BET PROTACs utilize a derivative of JQ1 as the BET-binding moiety. JQ1 is a potent and specific inhibitor of the BET bromodomains.[2] By incorporating a JQ1-like structure, these PROTACs can effectively target BET proteins for degradation. "this compound" represents a key chemical intermediate used in the synthesis of these JQ1-based BET degraders.[1]
Preclinical vs. Clinically Tested BET Degraders
While numerous BET PROTACs have demonstrated significant preclinical efficacy, the clinical landscape is still emerging. For the purpose of this guide, we will compare well-characterized preclinical BET degraders (MZ1, dBET1, and QCA570) that are representative of molecules synthesized using JQ1-like moieties, with ARV-771, a BET degrader that has been extensively studied and represents a bridge towards clinical evaluation. It is important to note that while many BET inhibitors are in clinical trials, the number of BET degraders in the clinic is more limited, and public information on their clinical performance is not as extensive as for preclinical candidates.
Comparative Data of BET Degraders
The following tables summarize key quantitative data for selected preclinical and clinically evaluated BET degraders.
Table 1: In Vitro Efficacy of BET Degraders in Cancer Cell Lines
| Degrader | Cell Line | Assay Type | IC50 (nM) | Reference |
| MZ1 | MV4;11 (AML) | Cell Viability | ~10 | [3] |
| BT474 (Breast Cancer) | Cell Viability (MTT) | ~100 | [4] | |
| dBET1 | MV4;11 (AML) | Cell Viability (ATP content) | 140 | [5] |
| QCA570 | RS4;11 (Leukemia) | Cell Growth Inhibition | 0.038 | [6] |
| H1975 (NSCLC) | Cell Survival (SRB) | ~1 | [7] | |
| J82 (Bladder Cancer) | Cell Viability | ~10 | [8][9] | |
| ARV-771 | 22Rv1 (Prostate Cancer) | c-MYC Suppression | ~100 | [10] |
Table 2: In Vitro Degradation Potency of BET Degraders
| Degrader | Cell Line | Target Protein | DC50 (nM) | Time Point | Reference |
| MZ1 | HeLa | BRD4 | ~10 | 24h | |
| dBET1 | MV4;11 (AML) | BRD4 | <100 | 18h | [5] |
| QCA570 | RS4;11 (Leukemia) | BRD4 | ~0.03 | Not Specified | |
| Bladder Cancer Cells | BRD4 | ~1 | 9h | [8][9] | |
| ARV-771 | 22Rv1 (Prostate Cancer) | BRD4 | Not Specified | Not Specified | [10] |
Table 3: In Vivo Efficacy of BET Degraders in Xenograft Models
| Degrader | Xenograft Model | Dosing | Outcome | Reference |
| MZ1 | AML Mouse Model | Not Specified | Decreased leukemia cell growth, increased survival | [3] |
| dBET1 | MV4;11 (AML) | 50 mg/kg IP | Attenuated tumor progression | [5][11] |
| BETd-260 (a potent degrader) | RS4;11 (Leukemia) | 5 mg/kg IV | >90% tumor regression | [12][13] |
| ARV-771 | 22Rv1 (Prostate Cancer) | 10 mg/kg SC daily | 37% BRD4 downregulation in tumor | [10] |
| 22Rv1 (Prostate Cancer) | 30 mg/kg | Tumor regression | [10] |
Signaling Pathways and Experimental Workflows
BET Protein Degradation Signaling Pathway
The degradation of BET proteins by PROTACs disrupts their function as transcriptional coactivators, leading to the downregulation of key oncogenes such as c-MYC. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MZ1 co-operates with trastuzumab in HER2 positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel BET degrader, QCA570, is highly active against the growth of human NSCLC cells and synergizes with osimertinib in suppressing osimertinib-resistant EGFR-mutant NSCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells [frontiersin.org]
- 9. Lethal activity of BRD4 PROTAC degrader QCA570 against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of PROTAC BET-binding moiety 1
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like PROTAC BET-binding moiety 1 are paramount for laboratory safety and environmental protection. This guide provides a comprehensive framework for the safe disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Disclaimer: As of the current date, a specific Safety Data Sheet (SDS) with detailed disposal instructions for "this compound" is not publicly available. The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult the official SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific guidelines.
I. Compound Identification and Hazard Assessment
This compound is a key intermediate in the synthesis of high-affinity BET (Bromodomain and Extra-Terminal) inhibitors.[1] As with most novel small molecule inhibitors, it should be treated as a hazardous chemical. A thorough hazard assessment is the first step in safe disposal.
Key Information:
| Parameter | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2093387-77-8 | MedChemExpress[1] |
| Appearance | Solid | MedChemExpress[1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | MedChemExpress[1] |
| Storage (In solvent) | -80°C for 2 years, -20°C for 1 year | MedChemExpress[1] |
| Solubility | Soluble in DMSO | MedChemExpress[1] |
II. Experimental Workflow and Waste Generation
Understanding the experimental use of this compound helps in identifying the types of waste generated. A typical workflow may involve the preparation of stock solutions, dilutions for cell-based assays, and use in biochemical or biophysical experiments.
Waste Streams:
-
Solid Waste: Unused or expired pure compound.
-
Liquid Waste: Unused stock solutions, working solutions, and contaminated solvents (e.g., DMSO).
-
Contaminated Labware: Pipette tips, centrifuge tubes, flasks, gloves, and other disposable materials that have come into contact with the compound.
III. Proper Disposal Procedures
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[2][3][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[3][5]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound and its waste.[2]
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for solid hazardous chemical waste.
-
Liquid Waste: Dispose of all stock solutions, unused working solutions, and the first rinse of any container that held the compound into a designated, leak-proof container for liquid hazardous waste.[2][3] This container should be compatible with the solvent used (e.g., a polyethylene (B3416737) container for DMSO solutions).
-
Contaminated Labware: Place all contaminated disposable items such as pipette tips, tubes, and gloves into a designated hazardous waste bag or container.[2]
-
-
Waste Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), and the date of accumulation.[4] Do not use abbreviations.
-
Storage of Waste: Store hazardous waste containers in a designated and secure area, away from general laboratory traffic and incompatible chemicals.[3] The storage area should be well-ventilated.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[2] Follow their specific procedures for waste collection.
IV. Empty Container Disposal
A chemical container is generally considered "empty" when all contents have been removed by normal means.[2]
-
The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.[3]
-
After the initial hazardous rinse, containers should be triple-rinsed with an appropriate solvent. This rinsate should also be collected as hazardous waste.
-
Once thoroughly rinsed and dried, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[2][3]
V. Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material compatible with the solvent. Collect the contaminated absorbent material and place it in a sealed container for hazardous waste disposal. Notify your EHS department of the spill and follow their cleanup and reporting protocols.
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Research: A Guide to Handling PROTAC BET-binding Moiety 1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical compounds. This guide provides essential safety and logistical information for the handling of PROTAC BET-binding moiety 1, a key intermediate in the synthesis of high-affinity BET inhibitors. The following procedures are based on best practices for similar PROTAC molecules and are designed to minimize risk and ensure safe operational workflow and disposal.
Hazard Identification
-
Acute Oral Toxicity : Harmful if swallowed.[1]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[1]
Given these risks, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield.[1][2] | Protects eyes from splashes or aerosols of the compound.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact and absorption.[1] |
| Body Protection | Impervious clothing, such as a laboratory coat.[1][2] | Provides a barrier against accidental spills.[1] |
| Respiratory Protection | A suitable respirator should be used when handling the powder form or if aerosols may be generated.[1] Use in a well-ventilated area or chemical fume hood is recommended.[2] | Prevents inhalation of the compound.[1] |
Experimental Protocol: Handling and Operational Workflow
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound is typically a powder. Store at -20°C for up to one year or at -80°C for up to two years for the stock solution.[3]
-
Equilibrate the vial to room temperature before opening to prevent condensation.
Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood or other ventilated enclosure.[1][2]
-
To prepare a stock solution, weigh the desired amount of the solid compound.
-
Add the appropriate volume of a suitable solvent, such as DMSO, to achieve the target concentration. The compound is soluble in DMSO.
-
Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
General Handling:
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.
-
Avoid generating dust or aerosols.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear full personal protective equipment.
-
For liquid spills, absorb with an inert material (e.g., sand, diatomite).
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collect the spilled material into a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Classification : This material should be treated as hazardous chemical waste.[1]
-
Disposal Method : Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]
Workflow Diagram
The following diagram illustrates the key steps in the handling and disposal workflow for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
